8-bromo-4-chloro-1,6-naphthyridine
Description
Properties
CAS No. |
1259061-05-6 |
|---|---|
Molecular Formula |
C8H4BrClN2 |
Molecular Weight |
243.5 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
8-bromo-4-chloro-1,6-naphthyridine CAS 1259061-05-6 properties
The following technical guide details the properties, synthesis, and reactivity of 8-bromo-4-chloro-1,6-naphthyridine , a critical bifunctional intermediate in modern medicinal chemistry.
CAS 1259061-05-6 | A Bifunctional Scaffold for Kinase Inhibitor Discovery
Executive Summary
This compound is a halogenated heteroaromatic scaffold belonging to the 1,6-naphthyridine class (diaza-naphthalene). It is characterized by two distinct electrophilic sites: the C4-chlorine (highly activated for nucleophilic aromatic substitution, SNAr) and the C8-bromine (optimized for palladium-catalyzed cross-coupling). This orthogonal reactivity profile makes it an invaluable "linchpin" intermediate for constructing library arrays of kinase inhibitors, particularly targeting CDK8/19 , c-Met , and PI3K pathways.
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| CAS Number | 1259061-05-6 |
| IUPAC Name | This compound |
| Molecular Formula | C8H4BrClN2 |
| Molecular Weight | 243.49 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF, CH2Cl2; Low solubility in water |
| Melting Point | 138–142 °C (Typical range for class; specific batch varies) |
| pKa (Calculated) | ~2.5 (Conjugate acid of pyridine N1) |
| LogP | ~2.8 |
Synthetic Pathways & Manufacturing
The synthesis of this compound typically proceeds via the chlorination of its 4-hydroxy precursor. This approach ensures the integrity of the 1,6-naphthyridine core before introducing the labile C4-chloride.
Core Synthetic Protocol
-
Precursor Formation: The sequence often begins with the condensation of 3-amino-2-bromoisonicotinaldehyde with a suitable enolate equivalent or via a modified Friedländer synthesis to generate the 8-bromo-1,6-naphthyridin-4(1H)-one (tautomer of the 4-ol).
-
Deoxychlorination: The 4-hydroxy group is converted to the 4-chloro substituent using phosphorus oxychloride (POCl3) . This step activates the C4 position for subsequent SNAr reactions.
Reaction Conditions:
-
Reagents: POCl3 (solvent/reagent), catalytic DMF (Vilsmeier-Haack activation).
-
Temperature: Reflux (80–100 °C).
-
Workup: Quench into ice-water (exothermic!); neutralize with NaHCO3 to precipitate the product.
-
Purification: Silica gel chromatography (Hexanes/EtOAc) is usually required to remove phosphorus byproducts.
Reactivity Profile: Orthogonal Functionalization
The defining feature of this scaffold is the electronic differentiation between the C4 and C8 positions.
Mechanistic Insight
-
C4-Position (Para to N1): The C4-chlorine is located para to the N1 nitrogen. The electron-withdrawing nature of the pyridine nitrogen renders this position highly electrophilic. It reacts rapidly with nucleophiles (amines, alkoxides, thiols) via SNAr mechanisms, often without transition metal catalysis.
-
C8-Position (Beta to N6): The C8-bromine is located beta to the N6 nitrogen. It is electronically deactivated toward SNAr but remains an excellent handle for Palladium-catalyzed oxidative addition .
Strategic Workflow
Researchers can exploit this difference to perform sequential, regioselective modifications:
-
Path A (SNAr First): Displacement of C4-Cl with an amine (e.g., aniline, piperazine) at mild temperatures (RT to 60 °C). The C8-Br remains intact.
-
Path B (Suzuki First): Cross-coupling of C8-Br with a boronic acid using Pd(PPh3)4. Note: Anhydrous, non-nucleophilic bases (e.g., K3PO4 in Toluene/Dioxane) must be used to prevent hydrolysis of the sensitive C4-Cl.
Visualization of Reaction Pathways
Caption: Regioselective functionalization map. The preferred pathway (Solid Lines) utilizes the high reactivity of C4-Cl for initial diversification, followed by C8-Br derivatization.
Applications in Drug Discovery
The 1,6-naphthyridine core acts as a bioisostere for quinoline and isoquinoline, often improving solubility and metabolic stability (lower lipophilicity due to the extra nitrogen).
-
Kinase Inhibition: The scaffold is prominent in inhibitors of CDK8 and CDK19 (Mediator complex kinases). The N1/N6 nitrogens can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
c-Met Inhibitors: 8-substituted-1,6-naphthyridines have been explored as c-Met inhibitors where the C4-substituent extends into the solvent-exposed region.
-
Scaffold Hopping: Used to replace the 4-aminoquinazoline core (e.g., Gefitinib analogs) to alter IP rights or pharmacokinetic profiles.
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
-
Operate in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (hydrolysis of C4-Cl to C4-OH can occur over time).
-
References
-
Vertex Pharmaceuticals. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters, 2016.
-
Takeda Pharmaceutical Company. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent RORγt Inverse Agonist. Journal of Organic Chemistry, 2015.
-
PubChem Compound Summary. this compound (CID 54245688). National Library of Medicine.
-
BenchChem Reactivity Guide. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison.
Sources
Technical Deep Dive: 8-Bromo-4-chloro-1,6-naphthyridine as a Privileged Scaffold
[1]
Executive Summary
8-Bromo-4-chloro-1,6-naphthyridine represents a high-value "orthogonal" scaffold in medicinal chemistry.[1] Its structural utility stems from the differential reactivity of its two halogen substituents: the C4-chlorine atom is activated for nucleophilic aromatic substitution (
Chemical Structure & Electronic Properties[1][2]
The 1,6-naphthyridine core consists of two fused pyridine rings.[1][2] The numbering scheme is critical for understanding its reactivity profile.
Structural Numbering & Analysis
The IUPAC numbering initiates at the nitrogen atom of the "A" ring (
-
Position 4 (Cl): Located para to
.[1] This position is highly electron-deficient due to the resonance-withdrawing effect of the nitrogen, making the C-Cl bond exceptionally labile to nucleophiles.[1] -
Position 8 (Br): Located beta to
. This position is electronically distinct; it is less susceptible to but remains electronically enriched enough to facilitate oxidative addition with palladium(0) catalysts.
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 243.49 g/mol |
| ClogP (Predicted) | ~2.8 - 3.1 |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 |
| Topological Polar Surface Area | ~25.8 |
| Appearance | Off-white to pale yellow solid |
Synthetic Routes[1][3][4][5][6][7][8][9][10][11]
The most robust synthesis of this compound proceeds via the functionalization of the 1,6-naphthyridin-4-ol precursor.[1] This approach avoids the ambiguity of ring-closure regioselectivity often seen in de novo syntheses.[1]
Pathway: Sequential Halogenation
This protocol relies on the electronic activation of the C8 position by the hydroxyl group (tautomeric pyridone) in the precursor, followed by deoxyhalogenation.
Figure 1: Stepwise synthesis from the hydroxy-naphthyridine precursor.
Detailed Experimental Protocol
Step 1: Bromination
-
Dissolve 1,6-naphthyridin-4-ol (1.0 equiv) in glacial acetic acid.
-
Add bromine (
, 1.1 equiv) dropwise at room temperature. -
Heat the mixture to 60°C for 4 hours. The electron-rich nature of the pyridone ring directs electrophilic bromination to the C8 position (beta to
, para to the bridgehead). -
Quench with aqueous sodium bisulfite to remove excess bromine. Filter the precipitate to obtain 8-bromo-1,6-naphthyridin-4-ol .[1]
Step 2: Chlorination
-
Suspend the 8-bromo intermediate in neat phosphorus oxychloride (
, 10 equiv).[1] -
Heat to reflux (105°C) for 2–3 hours. The reaction is complete when the solid dissolves and TLC shows consumption of starting material.
-
Critical Workup: Cool to room temperature. Pour the mixture slowly onto crushed ice/ammonia solution (maintain pH > 8) to prevent hydrolysis of the reactive C4-Cl bond.
-
Extract with dichloromethane (DCM), dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Reactivity & Functionalization Strategies
The core value of this scaffold is its orthogonal reactivity . You can selectively manipulate one halogen without affecting the other.
Regioselectivity Logic
-
C4-Cl (
Active): The chlorine at C4 is activated by the nitrogen.[1] Nucleophilic attack occurs readily here. -
C8-Br (Cross-Coupling Active): The bromine at C8 is less prone to displacement but reacts efficiently in Pd-catalyzed couplings.[1]
Strategic Order of Operations:
-
Path A (
First): Introduce an amine at C4.[1][3] The resulting product (amino-naphthyridine) is stable and can undergo Suzuki coupling at C8. -
Path B (Coupling First): Perform Suzuki coupling at C8. This is riskier as the C4-Cl can sometimes compete in oxidative addition, or hydrolyze under basic aqueous coupling conditions.[1] Path A is generally preferred.
Figure 2: Divergent synthetic pathways based on orthogonal reactivity.
Protocol: Selective at C4
This reaction typically proceeds quantitatively due to the high electrophilicity of C4.[1]
-
Reagents: Scaffold (1 equiv), Primary/Secondary Amine (1.2 equiv), DIPEA (2.0 equiv).
-
Solvent: IPA (Isopropanol) or DMSO.
-
Conditions: Heat at 80°C for 2–6 hours.
-
Observation: The C8-Br bond remains intact under these conditions, as it lacks the necessary ortho/para nitrogen activation for
.[1]
Protocol: Suzuki-Miyaura Coupling at C8
When coupling at C8 (either before or after C4 substitution), use mild bases to protect the naphthyridine core from hydrolysis.[1]
-
Catalyst:
or (5 mol%). -
Base:
or (2 equiv). Avoid strong hydroxides if C4-Cl is still present.[1] -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp: 90°C under Argon.
Applications in Drug Discovery[6][7]
The 1,6-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering improved solubility and distinct H-bond acceptor profiles.[1]
-
Kinase Inhibitors: The N1 nitrogen often serves as the hinge-binding motif.[1] Substituents at C4 project into the solvent-exposed region or the ribose pocket, while C8 substituents can target the gatekeeper residue or back-pocket hydrophobic regions.[1]
-
Biophysical Probes: The rigidity of the naphthyridine system makes it an excellent core for fluorescent probes when coupled with extended pi-systems at C8.[1]
Safety & Handling
-
Hazards: Like many halogenated heterocycles, this compound is likely a skin and eye irritant.[1] The C4-chloro moiety is an alkylating agent potential; handle with gloves and in a fume hood.[1]
-
Stability: Moisture sensitive.[1] The C4-Cl bond can hydrolyze to the pyridone (tautomer) upon prolonged exposure to atmospheric moisture. Store under inert gas at -20°C.
References
-
Synthesis of 8-bromo-1,6-naphthyridin-4-ol: Smolecule Chemical Data. Retrieved from
-
General Naphthyridine Synthesis: Thieme Connect - Product Class 8: Naphthyridines. Retrieved from
-
Reactivity of Halogenated Naphthyridines: BenchChem Technical Guide. Retrieved from
-
Suzuki Coupling Methodologies: Organic Chemistry Portal - Suzuki Coupling. Retrieved from
-
Regioselectivity in Heterocycles: PubChem Compound Summary - 1,6-Naphthyridine. Retrieved from
The Strategic Application of 8-Bromo-4-chloro-1,6-naphthyridine in Drug Discovery: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry, the design of highly selective pharmacophores relies heavily on the use of rigid, nitrogen-rich heterocyclic scaffolds. 8-Bromo-4-chloro-1,6-naphthyridine has emerged as a premier bifunctional building block for drug discovery. By offering two distinct halogenated sites with orthogonal reactivity, this scaffold allows researchers to perform sequential, highly regioselective functionalizations. This technical guide provides an in-depth analysis of the compound's physicochemical properties, mechanistic rationale for its reactivity, and field-proven experimental protocols designed for self-validation.
Physicochemical Profiling
Understanding the baseline quantitative data of this compound is critical for calculating reaction stoichiometry and predicting downstream pharmacokinetic properties (such as LogP and topological polar surface area) when incorporated into larger molecules[1].
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1259061-05-6 |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| SMILES String | ClC1=CC=NC2=C(Br)C=NC=C12 |
| Structural Class | Fused Heterocycle (Naphthyridine) |
| Storage Conditions | Inert atmosphere, 2-8°C (Cold-chain) |
Structural Significance & Mechanistic Rationale
The 1,6-naphthyridine core consists of two fused pyridine rings. The strategic placement of the nitrogen atoms (positions 1 and 6) fundamentally alters the electron density across the ring system, directly dictating the reactivity of the halogens at positions 4 and 8[2].
-
The C4-Chloride (Electrophilic Hub): The chlorine atom at position 4 is situated para to the N1 nitrogen. The electron-withdrawing nature of the N1 nitrogen severely depletes the electron density at C4, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
The C8-Bromide (Oxidative Addition Site): The bromine atom at position 8 is situated meta to the N6 nitrogen. Because it lacks direct resonance activation from the nitrogen, it is significantly less reactive toward nucleophiles. However, the weaker C-Br bond (compared to C-Cl) makes it the thermodynamically preferred site for oxidative addition by low-valent transition metals, enabling Palladium-catalyzed cross-coupling .
This electronic divergence creates a perfect system for orthogonal functionalization, allowing chemists to derivatize the C4 position without prematurely triggering reactions at the C8 position.
Orthogonal reactivity pathways of this compound based on halogen electronics.
Experimental Methodologies: Regioselective Functionalization
To maintain scientific integrity, synthetic workflows must be designed as self-validating systems . The following protocol details the sequential functionalization of the scaffold, explaining the causality behind each reagent choice and the analytical checkpoints required to verify success.
Step 1: C4-SNAr Amination
-
Objective: Selectively displace the C4-chloride with a primary or secondary amine.
-
Reagents: Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Isopropanol (iPrOH).
-
Conditions: Stir at 80°C for 4-6 hours.
-
Causality: iPrOH is selected as the solvent because its boiling point (~82°C) provides a gentle reflux that is energetic enough to drive the SNAr at C4, but mild enough to prevent thermal degradation or off-target reactions at C8. DIPEA is utilized as a sterically hindered, non-nucleophilic base; it effectively scavenges the HCl byproduct without competing with the target amine for the electrophilic C4 site.
-
Self-Validation (LC-MS): The reaction is monitored via LC-MS. Success is confirmed by observing the expected mass shift (addition of the amine, loss of 35.5 Da for Cl). Crucially , the mass spectrum must display a distinct 1:1 isotopic doublet (M and M+2 peaks of equal intensity), which mathematically proves that the C8-Bromine atom remains perfectly intact.
Step 2: C8-Suzuki-Miyaura Coupling
-
Objective: Form a new C-C bond at the C8 position using an aryl boronic acid.
-
Reagents: Aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).
-
Conditions: Degas with N₂, then heat at 100°C for 12 hours.
-
Causality: Pd(dppf)Cl₂ is the catalyst of choice because the bidentate 'dppf' ligand enforces a strict cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step, preventing catalyst stalling. The biphasic Dioxane/H₂O system ensures that both the organic naphthyridine intermediate and the inorganic potassium carbonate base remain fully solvated, maximizing the rate of transmetalation.
-
Self-Validation (LC-MS): Complete conversion is validated by the total disappearance of the brominated intermediate. The mass spectrum will lose the 1:1 isotopic doublet, collapsing into a single dominant molecular ion peak corresponding to the fully functionalized product.
Step-by-step experimental workflow for the regioselective functionalization of the naphthyridine core.
Downstream Applications in Drug Development
The strategic utilization of this compound extends deeply into modern drug design. The incorporation of the extra nitrogen atom (compared to standard quinolines) lowers the overall lipophilicity (LogP) of the resulting drug candidate, which generally improves aqueous solubility and metabolic stability. Furthermore, the N1 and N6 nitrogens act as potent hydrogen-bond acceptors. This is highly advantageous in the development of Kinase Inhibitors , where the naphthyridine core can anchor the molecule to the hinge region of the kinase ATP-binding pocket, while the functional groups installed at C4 and C8 probe the solvent-exposed and selectivity pockets, respectively.
References
-
1,6-Naphthyridine, 8-bromo-4-chloro- Applications , Aaron Chemicals LLC / Chemikart. Available at:[Link]
Sources
The Strategic Role of Heterocycles in Kinase Inhibitor Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer treatment. Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds have proven to be exceptionally fruitful. Their unique electronic properties, ability to form key hydrogen bonds, and structural diversity make them ideal frameworks for designing potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the core principles and advanced strategies employing heterocycles in the discovery and design of kinase inhibitors. We will delve into the rationale behind the prevalence of these scaffolds, explore privileged structures, dissect structure-activity relationships, and discuss their impact on pharmacokinetic profiles. Furthermore, this guide will illuminate modern drug discovery workflows, including structure-based design and fragment-based approaches, that are accelerating the development of the next generation of targeted therapies.
The Kinase Target: A Realm of Therapeutic Opportunity
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes including proliferation, differentiation, apoptosis, and metabolism.[1] Aberrant kinase activity, often resulting from genetic mutations, is a hallmark of numerous diseases, most notably cancer.[2][3] This has established the kinome as a prime territory for therapeutic intervention.
The ATP-binding site of kinases, a relatively conserved pocket, presents a tractable target for small molecule inhibitors.[4] The design of these inhibitors often involves mimicking the adenine portion of ATP to compete for binding.[4][5] This is where the strategic implementation of heterocyclic chemistry becomes paramount.
Why Heterocycles? The Privileged Architecture for Kinase Inhibition
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon (commonly nitrogen, oxygen, or sulfur), are ubiquitous in medicinal chemistry.[6][7] In fact, a significant majority of FDA-approved small-molecule drugs incorporate at least one heterocyclic ring.[8][9] Their prevalence in kinase inhibitor design is not coincidental but is rooted in several key advantages:
-
Mimicking the Endogenous Ligand: Nitrogen-containing heterocycles are particularly adept at emulating the purine ring of ATP.[8] The arrangement of nitrogen atoms allows for the formation of crucial hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for anchoring the inhibitor.[4][5]
-
Structural Diversity and Tunability: The vast array of available heterocyclic ring systems and the relative ease of their chemical modification provide a rich scaffold for exploring chemical space.[3] This allows for the fine-tuning of inhibitor properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
-
Modulation of Physicochemical Properties: The incorporation of heteroatoms significantly influences a molecule's electronic distribution, polarity, and hydrogen bonding capacity.[7][10] These alterations can be leveraged to optimize critical drug-like properties such as solubility, permeability, and metabolic stability.[7][10][11]
-
Vectorial Orientation: Heterocyclic cores provide a rigid framework from which substituents can be projected into specific sub-pockets of the kinase active site. This directional orientation is crucial for achieving high affinity and selectivity.
A Tour of Privileged Heterocyclic Scaffolds in Kinase Inhibitors
Over decades of research, certain heterocyclic scaffolds have repeatedly emerged as successful cores for kinase inhibitors, earning them the designation of "privileged scaffolds."[12] These structures have demonstrated a propensity to bind to the ATP-binding site of multiple kinases, providing a robust starting point for inhibitor design.
| Privileged Scaffold | Key Features & Kinase Targets | Approved Drug Examples |
| Quinazoline | A fused pyrimidine and benzene ring system. The nitrogen atoms are crucial for hinge binding. Widely used for EGFR and VEGFR inhibitors.[13][14] | Gefitinib (EGFR)[14], Erlotinib (EGFR)[15] |
| Pyrimidine | A six-membered ring with two nitrogen atoms. A core component of many ATP-competitive inhibitors.[6][16][17][18] | Imatinib (BCR-Abl)[6], Dasatinib (multi-kinase)[4] |
| Pyrazolo[3,4-d]pyrimidine | A bioisostere of adenine, effectively mimicking the natural ligand. Targets a broad range of kinases including PI3K and c-MET. | --- |
| Indole | A bicyclic structure containing a pyrrole ring fused to benzene. Found in inhibitors of various kinases, including VEGFR and Aurora kinases.[12] | Sunitinib (multi-kinase) |
| Pyrrolo[2,1-f][5]triazine | A bridgehead nitrogen heterocycle that has shown potent inhibition of kinases like Met and JAK2.[19] | --- |
| Thiazole | A five-membered ring containing sulfur and nitrogen. Thiazole derivatives have shown significant inhibitory activity against a variety of kinases. | Dasatinib (contains a thiazole ring) |
| Imidazo[1,5-a]pyrazine | A 6,5-fused heterocyclic system that has been successfully employed in the design of MEK inhibitors.[20] | --- |
The Art and Science of Structure-Activity Relationship (SAR) in Heterocyclic Kinase Inhibitors
The development of a potent and selective kinase inhibitor is an iterative process of chemical modification and biological testing, guided by the principles of Structure-Activity Relationship (SAR). For heterocyclic inhibitors, SAR studies focus on understanding how changes to the core scaffold and its substituents impact target engagement and cellular activity.
Causality in Experimental Choices:
-
Hinge-Binding Motif: The choice and substitution pattern of the core heterocycle are primarily driven by the need to establish strong hydrogen bonding interactions with the kinase hinge region.[5] For example, in quinazoline-based EGFR inhibitors, the N1 atom is a critical hydrogen bond acceptor.
-
Exploiting Hydrophobic Pockets: Substituents are strategically placed on the heterocyclic core to occupy adjacent hydrophobic pockets within the ATP-binding site. The nature and size of these substituents are optimized to maximize van der Waals interactions and improve potency.
-
Achieving Selectivity: While the ATP-binding site is conserved, subtle differences in the surrounding amino acid residues and the overall shape of the pocket exist between different kinases. Selectivity can be achieved by designing substituents that exploit these differences. For instance, targeting a unique cysteine residue near the active site has led to the development of covalent irreversible inhibitors.
-
Modulating ADME Properties: The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is critical for its clinical success. Heterocyclic scaffolds and their substituents profoundly influence these properties.[7][10] For example, introducing polar groups can improve solubility, while blocking metabolically liable sites can enhance metabolic stability.[7][20]
Modern Drug Discovery Workflows: Integrating Heterocycles with Advanced Technologies
The discovery of novel heterocyclic kinase inhibitors has been significantly accelerated by the integration of modern drug discovery technologies.
Structure-Based Drug Design (SBDD)
SBDD leverages the three-dimensional structural information of the target kinase, often obtained through X-ray crystallography, to guide the design of inhibitors.[20][21]
Caption: A typical workflow for structure-based drug design of kinase inhibitors.
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful approach that starts with the identification of small, low-molecular-weight chemical fragments (often heterocyclic in nature) that bind weakly to the target kinase.[2][22][23][24][25] These fragments are then grown or linked together to generate more potent lead compounds.[2][24]
Caption: The iterative process of fragment-based drug discovery for kinase inhibitors.
Experimental Protocols: A Self-Validating System
The successful discovery of a kinase inhibitor relies on robust and reproducible experimental assays. Here, we outline a standard workflow for evaluating the efficacy of newly synthesized heterocyclic compounds.
Kinase Activity Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate peptide, and ATP at a concentration near its Km value.
-
Compound Addition: Add the heterocyclic inhibitor at various concentrations (typically a serial dilution). Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Signal Detection: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus, to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The Z'-factor, a statistical measure of assay quality, should be calculated to confirm its robustness.
Cellular Proliferation Assay
Objective: To assess the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.
Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the heterocyclic inhibitor at various concentrations for a specified period (e.g., 72 hours).
-
Lysis and Luminescence: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Self-Validation: Comparing the activity in a kinase-dependent cell line versus a non-dependent cell line can confirm on-target activity.
Case Study: Imatinib (Gleevec) - A Paradigm of Heterocyclic Kinase Inhibitor Success
Imatinib, a revolutionary drug for chronic myeloid leukemia (CML), exemplifies the power of heterocyclic scaffolds in targeted therapy.[6][26] Its core structure features a 2-phenylaminopyrimidine scaffold.[6] This heterocyclic core is crucial for its mechanism of action:
-
The pyrimidine ring forms key hydrogen bonds with the hinge region of the BCR-Abl kinase.[8]
-
The overall conformation of imatinib stabilizes the inactive form of the kinase, preventing it from adopting its active conformation.[5]
The success of imatinib spurred the development of a multitude of other kinase inhibitors, many of which are also based on heterocyclic scaffolds.[27][28]
Future Directions and Emerging Trends
The field of heterocyclic kinase inhibitor discovery is continuously evolving. Key future directions include:
-
Targeting Allosteric Sites: Moving beyond the ATP-binding site to discover inhibitors that bind to allosteric sites can offer improved selectivity and overcome resistance mechanisms.
-
Covalent Inhibitors: The design of inhibitors that form a covalent bond with a non-conserved cysteine residue in the active site is a proven strategy for achieving high potency and prolonged duration of action.
-
Novel Heterocyclic Scaffolds: The exploration of new and diverse heterocyclic ring systems remains a key avenue for discovering inhibitors with novel mechanisms of action and improved drug-like properties.[29][30]
Conclusion
Heterocyclic compounds are undeniably at the core of kinase inhibitor drug discovery. Their inherent ability to mimic the endogenous ligand, coupled with their vast structural diversity and tunable physicochemical properties, has made them indispensable tools for medicinal chemists. The continued integration of advanced technologies like SBDD and FBDD with innovative synthetic chemistry will undoubtedly lead to the development of even more effective and selective heterocyclic kinase inhibitors, offering new hope for patients with a wide range of diseases.
References
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
-
Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f][5][31]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Semantic Scholar.
- Designing heterocyclic selective kinase inhibitors: from concept to new drug candid
- Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. Semantic Scholar.
- N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innov
- The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. PMC.
- Structure‐Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors | Request PDF.
- Structure based design of novel 6,5 heterobicyclic mitogen-activated protein kinase kinase (MEK) inhibitors leading to the discovery of imidazo[1,5-a] pyrazine G-479. PubMed.
- Fragment-based approaches to the discovery of kinase inhibitors. PubMed.
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. ScienceDirect.
- "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". ijprajournal.
- (PDF) Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates.
- Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR.
- Review on- Importance of Heterocycles in medicinal field. IJSDR.
- Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. MDPI.
- Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. Books.
- Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI.
- The Importance Of Heterocyclic Compounds In Anti-Cancer Drug Design. YouTube.
- Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. PubMed.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
- Fragment-Based Design of Kinase Inhibitors: A Practical Guide.
- Fragment-based drug design facilitates selective kinase inhibitor discovery.
- Fragment-based design of kinase inhibitors: a practical guide. PubMed.
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Influence of Heteroaromatic Rings on ADME Properties of Drugs.
- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
- Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. PubMed.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Tre
- (PDF) Recent advances in clinically approved nitrogenous heterocycle-based drugs and EGFR Tyrosine kinase inhibitors for precision oncology (2020–2024): a review.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.
- Nitrogen Containing Heterocycles. Encyclopedia MDPI.
- Kinase drug discovery 20 years after imatinib: progress and future directions. PMC.
- Discovery of Some Heterocyclic Molecules as Bone Morphogenetic Protein 2 (BMP-2)
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Future Science.
- Targeted Therapy with Small Molecule Kinase Inhibitors. Oncohema Key.
- FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PMC.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Tre
- A case study of the gefitinib patent estate.
- Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies.
- Journey of Generic Imatinib: A Case Study in Oncology Drug Pricing.
- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd
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Technical Guide: Solubility Profiling of 8-Bromo-4-Chloro-1,6-Naphthyridine in DMSO and Methanol
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 8-bromo-4-chloro-1,6-naphthyridine (CAS: 1259061-05-6), a critical halogenated heteroaromatic scaffold used in medicinal chemistry.[1] In the absence of standardized pharmacopeial monographs for this specific intermediate, this document outlines theoretical solubility parameters derived from physicochemical properties (cLogP, PSA) and details rigorous experimental protocols for determining exact saturation limits in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). These protocols are designed for researchers requiring precise concentration data for biological assays, stock solution preparation, and synthetic purification.
Physicochemical Profile & Solubility Prediction
Structural Determinants of Solubility
The solubility of this compound is governed by the interplay between its lipophilic halogen substituents and the polar diazanaphthalene core.[1]
-
Predicted LogP (cLogP): ~2.3 – 2.8[1]
-
Hydrogen Bond Donors (HBD): 0
-
Hydrogen Bond Acceptors (HBA): 2 (N1, N6)[1]
-
Topological Polar Surface Area (TPSA): ~25.8 Ų[1]
Mechanistic Insight: The molecule lacks hydrogen bond donors, limiting its solubility in water. However, the pyridine-like nitrogens (N1, N6) act as weak Lewis bases, facilitating interaction with protic solvents like methanol. The planar aromatic system favors
Estimated Solubility Ranges
Based on structural analogs (e.g., 4-chloro-1,6-naphthyridine) and calculated lipophilicity, the following solubility profiles are projected:
| Solvent | Polarity Index ( | Predicted Solubility | Primary Application |
| DMSO | 7.2 | High (>50 mM) | High-concentration stock solutions for HTS/SAR screening.[1] |
| Methanol | 5.1 | Moderate (10–50 mM) | Crystallization, LC-MS mobile phase, intermediate dilution.[1] |
| Water | 10.2 | Insoluble (<0.1 mM) | Precipitation medium; avoid for stock preparation.[1] |
Critical Note: While DMSO offers superior solubility, it is hygroscopic. Water absorption by DMSO stocks can cause the "DMSO crash," where the hydrophobic compound precipitates upon storage.
Experimental Protocols for Solubility Determination
Tier 1: Kinetic Solubility Assessment (Visual)
Use this rapid protocol for initial stock preparation.[1]
Materials:
-
Compound: this compound (solid)
-
Solvent: Anhydrous DMSO or HPLC-grade Methanol[1]
-
Equipment: Vortex mixer, Sonicator (35-40 kHz)
Workflow:
-
Weigh 5.0 mg of compound into a clear 2 mL HPLC vial.
-
Add solvent in stepwise aliquots (starting with 100 µL).
-
Vortex for 30 seconds after each addition.
-
If undissolved particles remain, sonicate for 5 minutes at ambient temperature (
). -
Calculate approximate solubility (
) using: .[1]
Tier 2: Thermodynamic Solubility (Shake-Flask Method)
Use this protocol for precise formulation data.[1]
Workflow Diagram:
Figure 1: Standardized workflow for thermodynamic solubility determination.[1]
Detailed Procedure:
-
Saturation: Add excess solid (~10 mg) to 1 mL of solvent in a sealed glass vial.
-
Equilibration: Agitate at 25°C for 24 hours. Note: For DMSO, ensure the cap is PTFE-lined to prevent leaching.[1]
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind the naphthyridine core.[1]
-
Quantification: Dilute the supernatant 100-fold with acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.
Solvent Selection Guide for Applications
Choosing the right solvent is critical for experimental success. Use the decision tree below to select between DMSO and Methanol.
Figure 2: Decision matrix for solvent selection based on experimental intent.
DMSO (Dimethyl Sulfoxide)[1][3]
-
Best For: Long-term storage libraries, cellular assays (final DMSO conc. <0.1%), and NMR analysis (
-DMSO).[1] -
Handling Precaution: DMSO penetrates skin rapidly, carrying dissolved toxic compounds into the bloodstream. Always wear nitrile gloves.[1]
-
Freezing Point: 19°C. Stocks stored in the fridge (4°C) will freeze.[1] Thaw completely and vortex before use to ensure homogeneity.
Methanol (MeOH)[1]
-
Best For: Transferring compound to reaction vessels, recrystallization, and LC-MS sample preparation.[1]
-
Evaporation: Methanol is volatile (bp 64.7°C), making it easy to remove under reduced pressure, unlike DMSO (bp 189°C).
-
Reactivity Warning: Avoid using methanol if the compound is activated for nucleophilic attack (e.g., if the 4-chloro group is being displaced by a weak nucleophile under basic conditions), as methoxide formation could occur.[1]
Troubleshooting & Optimization
Precipitation ("Crashing Out")
If the compound precipitates upon dilution into aqueous media (e.g., assay buffer):
-
Reduce Stock Concentration: Lower the DMSO stock from 100 mM to 10 mM.
-
Intermediate Dilution: Perform an intermediate dilution step in pure ethanol or 50% DMSO/Water before adding to the final buffer.
-
Surfactants: Add 0.01% Tween-20 or Triton X-100 to the assay buffer to stabilize the suspension.
Sonication Risks
Prolonged sonication can generate heat. For thermally labile halogenated heterocycles, use a water bath with ice to keep the temperature
References
-
PubChem. 8-Bromo-5-chloro-1,6-naphthyridine (Isomer Reference for Physical Properties).[1] National Library of Medicine. Available at: [Link][1]
Sources
Technical Guide: Commercial Sourcing & Handling of 8-Bromo-4-chloro-1,6-naphthyridine
Executive Summary: The Orthogonal Scaffold
8-Bromo-4-chloro-1,6-naphthyridine (CAS: 1259061-05-6) represents a high-value "orthogonal" scaffold in medicinal chemistry. Its structural uniqueness lies in the differential reactivity of its two halogen substituents: the C4-chlorine is highly activated for nucleophilic aromatic substitution (
This duality allows researchers to rapidly generate diverse libraries by sequentially functionalizing the 4- and 8-positions, making it a critical intermediate for kinase inhibitor discovery (e.g., c-Met, PI3K) and fragment-based drug design (FBDD).
Part 1: Commercial Sourcing Landscape[1]
Market Availability Analysis
This compound is classified as a Tier 2 Building Block : available from specialized heterocyclic catalogs but rarely stocked in multi-gram bulk by generalist distributors.
-
Primary Catalog Suppliers: Vendors like BLD Pharm and PharmaBlock often list this specific isomer.
-
Custom Synthesis Houses: For quantities >10g, major CROs (Enamine, WuXi AppTec) are the standard route, often synthesizing it on-demand using established 1,6-naphthyridine protocols.
Supplier Decision Matrix
Use the following logic to determine your sourcing strategy based on project phase and quantity.
Figure 1: Strategic sourcing decision tree for this compound.
Part 2: Technical Specifications & Quality Control (QC)
When sourcing this material, "purity >95%" is insufficient. You must validate the specific regioisomer, as the 5-chloro isomer (CAS 909649-12-3) is a common market confounder.
Critical Data Points
| Property | Specification | Notes |
| CAS Number | 1259061-05-6 | Verify against 5-Cl isomer (909649-12-3). |
| Molecular Formula | MW: 243.49 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition (hydrolysis). |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive (C4-Cl is labile). |
QC Validation Protocol
-
H-NMR (DMSO-d6): Look for the characteristic splitting pattern of the 1,6-naphthyridine core. The proton at C2 (adjacent to N1) should appear as a singlet or distinct doublet further downfield (~9.0 ppm) compared to the C5/C7 protons.
-
LC-MS: Monitor for the hydrolysis byproduct (mass 225, M-Cl+OH). If the M+H peak (243/245) is accompanied by a significant 225 peak, the batch has degraded due to moisture exposure.
Part 3: Synthetic Context (The "Make" Option)
If commercial supply is unavailable or cost-prohibitive, the synthesis is robust and scalable. The preferred route utilizes the Gould-Jacobs reaction , starting from a substituted aminopyridine.
Synthetic Pathway
The synthesis constructs the pyridine ring B onto the existing pyridine ring A.
-
Condensation: 3-Amino-4-bromopyridine reacts with Diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal cyclization (Dowtherm A, ~250°C) closes the ring to form 8-bromo-1,6-naphthyridin-4(1H)-one.
-
Aromatization/Chlorination: Treatment with
converts the tautomeric lactam (C4=O) to the chloro-imidate (C4-Cl).
Figure 2: Synthetic route via modified Gould-Jacobs cyclization.
Key Process Note: The 8-bromo substituent is stable under
Part 4: Reactivity & Handling Guide
Orthogonal Functionalization
The power of this scaffold lies in its ability to selectively react at C4 or C8.
-
C4-Chlorine (The "Soft" Spot):
-
Reactivity: High. The N1 nitrogen activates the C4 position for
. -
Reagents: Amines, Alkoxides, Thiols.[1]
-
Conditions: Mild base (
, DIPEA), often room temperature or mild heat ( ).
-
-
C8-Bromine (The "Hard" Spot):
-
Reactivity: Moderate/Low. Requires metal catalysis.
-
Reagents: Boronic acids (Suzuki), Stannanes (Stille).
-
Conditions: Pd catalyst (
, ), Heat ( ).
-
Handling Precautions
-
Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis, converting the molecule back to the inactive naphthyridinone. Always store under argon/nitrogen.
-
Skin/Eye Irritant: Like most halogenated heterocycles, it is a potent sensitizer. Double-gloving is recommended.
Figure 3: Divergent reactivity map showing selective functionalization pathways.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16093129, 8-Bromo-5-chloro-1,6-naphthyridine. (Note: Isomer reference for comparison). Retrieved March 6, 2026, from [Link]
-
Mendez-Alvarez, E., et al. (2017). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved March 6, 2026, from [Link]
-
WuXi Biology. (2024). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. Retrieved March 6, 2026, from [Link]
Sources
Advanced Safety & Handling Profiling: 8-Bromo-4-chloro-1,6-naphthyridine
A Technical Guide to Physicochemical Hazards, Structural Causality, and Self-Validating Experimental Workflows
Executive Summary
In modern medicinal chemistry, the 1,6-naphthyridine scaffold is a highly prized pharmacophore, frequently utilized in the development of kinase inhibitors and anti-infective agents. 8-Bromo-4-chloro-1,6-naphthyridine (CAS: 1259061-05-6) serves as a critical bifunctional building block. However, the exact structural features that make it synthetically valuable—namely, its highly electrophilic halogenated positions—also render it a potent chemical hazard.
As a Senior Application Scientist, I have designed this whitepaper to move beyond the static, boilerplate warnings of a standard Safety Data Sheet (SDS). Instead, this guide deconstructs the structural causality behind the compound's reactivity, translating [1] into dynamic, self-validating laboratory protocols.
Physicochemical Profiling & Structural Causality
Understanding the safe handling of this compound requires mapping its physical properties to its electronic structure. The 1,6-naphthyridine core is profoundly electron-deficient. The chlorine atom at the C4 position is situated para to the N1 nitrogen, creating a highly activated site primed for Nucleophilic Aromatic Substitution (SNAr) [3]. Conversely, the bromine at C8 is less susceptible to SNAr but highly primed for palladium-catalyzed oxidative addition.
Table 1: Physicochemical & Structural Profile
| Property | Value | Causality / Laboratory Impact |
| CAS Number | 1259061-05-6 | Unique identifier for safety tracking and inventory control. |
| Molecular Formula | C8H4BrClN2 | High halogen content indicates a strong propensity for triboelectric (static) charge accumulation during powder transfer. |
| Molecular Weight | 243.49 g/mol | Requires precise gravimetric controls to prevent stoichiometric imbalances that could lead to unquenched reactive intermediates. |
| SMILES | ClC1=CC=NC2=C(Br)C=NC=C12 | Defines the orthogonal reactive sites (C4 and C8), dictating both synthetic strategy and targeted quenching mechanisms. |
| Estimated LogP | ~2.8 | Derived from [2]; indicates high lipophilicity, enabling rapid penetration through compromised nitrile gloves or epidermal layers. |
Mechanistic Toxicology & Hazard Assessment
Standard SDS documentation lists GHS hazard codes without explaining the why. The toxicological profile of this compound is a direct macroscopic manifestation of its microscopic electrophilicity. When the highly activated C4-chloride contacts physiological nucleophiles (such as cysteine thiols or lysine amines in epidermal proteins), it undergoes spontaneous, irreversible SNAr. This covalent haptenization triggers localized inflammation and sensitization.
Table 2: GHS Hazard Assessment & Mechanistic Mitigation
| GHS Code | Hazard Statement | Mechanistic Cause | Mitigation Strategy |
| H302 | Harmful if swallowed | Systemic toxicity via covalent modification of gastrointestinal mucosal proteins. | Utilize closed-system transfers; strictly prohibit eating/drinking in the laboratory environment. |
| H315 | Causes skin irritation | SNAr reaction between the C4-chloro group and epidermal nucleophiles. | Wear double nitrile gloves (0.12 mm minimum thickness); employ immediate chemical quenching on spills. |
| H319 | Causes serious eye irritation | Rapid haptenization of corneal proteins leading to severe, acute inflammation. | Mandate safety goggles with a face shield; ensure unobstructed access to an emergency eyewash station. |
| H335 | May cause respiratory irritation | Aerosolized micro-particles react violently with the mucosal lining of the respiratory tract. | Handle exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder hood. |
Advanced Handling & Self-Validating Safety Protocols
To ensure absolute scientific integrity and safety, protocols must be self-validating—meaning the success and safety of the procedure are proven by measurable endpoints rather than assumption.
Protocol A: Self-Validating Safe Weighing & Transfer
-
Environmental Preparation: Activate a Class II Type B2 BSC. Place a grounded, anti-static mat on the primary work surface.
-
Tooling Selection: Utilize exclusively static-dissipative, grounded spatulas.
-
Causality: Halogenated aromatic powders are highly prone to static charging. Standard metal or plastic spatulas can cause sudden particle repulsion, leading to aerosolization and severe inhalation exposure (H335).
-
-
Tare & Transfer: Tare a pre-dried, amber glass vial. Transfer the required mass of the naphthyridine derivative.
-
Immediate Solvation: Immediately dissolve the powder in an anhydrous, coordinating solvent (e.g., DMF, DMSO, or THF).
-
Causality: Solvation instantly collapses the vapor pressure and eliminates the inhalation hazard of the powder. Furthermore, it protects the highly electrophilic C4 position from slow hydrolysis driven by ambient humidity, which would otherwise degrade batch purity.
-
-
Self-Validation Check: Perform a post-transfer mass balance calculation. The sum of the remaining stock mass and the transferred mass must equal the initial stock mass within a
margin of error, confirming zero material was lost to aerosolization.
Protocol B: Emergency Spill Quenching & Detoxification
-
Physical Containment: Surround the spill perimeter with an inert, non-reactive absorbent such as vermiculite. Do not use water, as it is a poor nucleophile for this substrate and will only spread the hazard.
-
Chemical Quenching: Liberally apply a freshly prepared quench solution of 5% ethanolamine in isopropanol (IPA) directly to the spill.
-
Causality: Ethanolamine is a highly effective, bifunctional nucleophile. It rapidly attacks the C4 position via SNAr, displacing the chloride ion. This forces the hazardous, electrophilic naphthyridine to convert into a bulky, water-soluble, and biologically inert amino-derivative.
-
-
Acid Neutralization: After a 15-minute reaction dwell time, wash the area with 1M NaOH.
-
Causality: This neutralizes the HCl byproduct generated during the SNAr quench, preventing secondary acid burns to the operator or equipment.
-
-
Self-Validation Check: Swab the quenched area, extract the swab in acetonitrile, and analyze via LC-MS. The complete absence of the parent isotope cluster (m/z 243/245) and the dominant presence of the ethanolamine adduct confirms total detoxification.
Synthetic Integration & Experimental Workflows
The true value of this compound lies in its orthogonal reactivity. By understanding the hierarchy of its reactive sites, chemists can design safe, predictable workflows. The C4-chloride is strictly reserved for nucleophilic attack (amines, alkoxides, thiols), while the C8-bromide is preserved for subsequent transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).
The following diagram maps the logical relationship between the compound's reactivity, laboratory handling, and emergency quenching pathways.
Workflow of orthogonal reactivity, hazard mitigation, and self-validating quench protocols.
References
-
Nutaitis, C. F., et al. "Regioselective Nucleophilic Aromatic Substitution of Benzo[c][2,7]naphthyridines." Taylor & Francis Online. URL:[Link]
Introduction: The Strategic Importance of Halogenated Naphthyridines
An In-Depth Technical Guide to the Procurement and Quality Assessment of 8-bromo-4-chloro-1,6-naphthyridine
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged scaffolds in drug discovery. Their halogenated derivatives, such as this compound (CAS No. 1259061-05-6), serve as versatile intermediates. The distinct reactivity of the bromine and chlorine substituents allows for selective, stepwise functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of diverse molecular libraries for screening and lead optimization. Given its foundational role, the procurement of this reagent demands careful consideration of its commercial availability, price, and, most critically, its purity.
Chemical Structure of this compound
Caption: Key identifiers for this compound.
Commercial Landscape: A Guide to Sourcing and Price Analysis
The acquisition of specialty chemicals like this compound involves navigating a marketplace of suppliers ranging from large-scale manufacturers to smaller, specialized chemical providers. The price is often a function of purity, scale, and supplier.
Factors Influencing Price
-
Purity Grade: The most significant driver of cost. A purity of 95% is typically less expensive than a grade of ≥98% or ≥99%. The higher cost reflects the additional purification steps (e.g., recrystallization, column chromatography) and the more extensive analytical testing required to certify the higher purity.
-
Scale of Synthesis: As with most chemical manufacturing, the cost per gram decreases significantly with larger batch sizes. Researchers should anticipate paying a premium for milligram-to-gram quantities.
-
Supplier and Stocking Status: Prices can vary between suppliers due to differences in their synthesis routes, overhead costs, and quality control procedures. In-stock items are generally priced more competitively than those requiring custom synthesis.
Supplier and Price Comparison
While prices are subject to change, the following table provides an illustrative overview of suppliers for this compound and related isomers. It is crucial for researchers to obtain quotes for the specific CAS number 1259061-05-6. The pricing for the closely related isomer, 8-bromo-5-chloro-1,6-naphthyridine, is included for comparative purposes.
| Supplier | Compound Name | CAS Number | Purity | Price (USD) - Illustrative |
| BLDpharm | This compound | 1259061-05-6 | Not specified; COA available | Contact for Quote[1] |
| AA Blocks | 1,6-Naphthyridine, 8-bromo-5-chloro- | 909649-12-3 | 95% | $164.00 / 100mg |
| AA Blocks | 1,6-Naphthyridine, 8-bromo-5-chloro- | 909649-12-3 | 95% | $654.00 / 1g[2] |
| MilliporeSigma | 8-bromo-5-chloro-1,6-naphthyridine | 909649-12-3 | Not specified; COA available | Contact for Quote |
Expert Insight: Do not assume the listed purity on a supplier's website is sufficient. Always request the Certificate of Analysis (COA) for the specific lot you intend to purchase. This document is the primary source of truth for purity and identity.
The Cornerstone of Reliable Research: A Multi-Pronged Purity Analysis Workflow
A supplier's COA provides a baseline, but for mission-critical applications in drug development, independent verification is paramount. A single analytical technique is often insufficient to declare a compound "pure." Impurities may co-elute in chromatography or be invisible to a specific detector. Therefore, an orthogonal approach, using multiple analytical methods with different separation and detection principles, is the gold standard.
Orthogonal Purity Analysis Workflow
Sources
Methodological & Application
Application Note: Regioselective Suzuki Coupling of 8-bromo-4-chloro-1,6-naphthyridine for the Synthesis of Novel Pharmaceutical Intermediates
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted 1,6-Naphthyridines
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic and steric properties have led to its incorporation into a wide array of biologically active molecules, including antibacterial, anticancer, and antiviral agents.[1] The ability to precisely introduce diverse substituents onto the naphthyridine core is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This application note provides a detailed guide to the regioselective Suzuki-Miyaura cross-coupling of 8-bromo-4-chloro-1,6-naphthyridine. This dihalogenated substrate offers two distinct reaction handles for sequential functionalization, enabling the synthesis of complex, differentially substituted 1,6-naphthyridines. We will delve into the mechanistic principles governing the regioselectivity of this transformation and provide a robust experimental protocol for the selective arylation at the C8 position.
Understanding the Basis of Regioselectivity
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[2][3][4] In a dihalogenated substrate like this compound, the key to achieving regioselectivity lies in exploiting the differential reactivity of the two carbon-halogen bonds.
The selectivity of the initial coupling is primarily governed by the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[3][5] The relative reactivity of aryl halides in this step generally follows the order: I > Br > OTf >> Cl.[2][3] This trend is a direct consequence of the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group.
Therefore, in the case of this compound, the palladium(0) catalyst is expected to preferentially undergo oxidative addition into the more labile C-Br bond at the C8 position over the stronger C-Cl bond at the C4 position. This inherent difference in reactivity forms the foundation for a highly regioselective transformation.
While the identity of the halogen is the dominant factor, other electronic and steric effects can also influence the outcome.[1][6] The electron-deficient nature of the pyridine rings in the naphthyridine core, due to the presence of the nitrogen atoms, generally enhances the rate of oxidative addition compared to electron-rich aromatic systems.[4] However, the relative electrophilicity of the C4 and C8 positions will also play a role. Computational studies and experimental evidence on related dihalopyridines and quinolines have shown that the electronic environment can sometimes override the general halide reactivity trend, although this is less common for the Br/Cl pairing.[6]
Experimental Workflow for Regioselective Suzuki Coupling
The following diagram outlines the general workflow for the regioselective Suzuki coupling of this compound.
Caption: Experimental workflow for the regioselective Suzuki coupling.
Detailed Experimental Protocol
This protocol provides a starting point for the regioselective Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times. Add 1,4-dioxane and water in a 4:1 ratio (to achieve a final concentration of the limiting reagent of ~0.1 M).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 8-aryl-4-chloro-1,6-naphthyridine by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Reaction Mechanism and Rationale for Conditions
The following diagram illustrates the catalytic cycle for the regioselective Suzuki coupling at the C8 position.
Sources
- 1. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of 4-Amino-1,6-Naphthyridines via SNAr Displacement
Preamble: The Strategic Value of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous pharmacologically active agents.[1] Its unique arrangement of two fused pyridine rings imparts specific electronic and steric properties, enabling it to serve as a versatile template for designing inhibitors of various biological targets, including kinases and phosphodiesterases.[2][3] Specifically, the introduction of an amino group at the C4-position is a critical step in the synthesis of potent molecules, including pan-JAK inhibitors investigated for treating inflammatory diseases.[3]
This guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and efficient method for the displacement of the C4-chloro substituent on the 1,6-naphthyridine ring with a diverse range of amine nucleophiles. We will dissect the underlying mechanism, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: Why the SNAr Reaction Excels
The SNAr reaction is not universally applicable to all aryl halides. Its success hinges on the electronic nature of the aromatic ring. The 1,6-naphthyridine system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms within the bicyclic aromatic system. This intrinsic electron deficiency makes the ring highly electrophilic and, therefore, exceptionally activated for attack by nucleophiles.[4][5]
The reaction proceeds via a two-step addition-elimination mechanism :
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: An amine nucleophile attacks the electron-poor carbon atom at the C4 position, which bears the chloride leaving group. This initial attack is the rate-determining step and temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is crucial; the negative charge is effectively delocalized across the electron-withdrawing naphthyridine ring system, particularly onto the nitrogen atoms.[4]
-
Elimination and Restoration of Aromaticity: The intermediate rapidly collapses, expelling the chloride leaving group and restoring the aromatic system to yield the final 4-amino-1,6-naphthyridine product.
General Experimental Protocol: SNAr Amination
This protocol provides a robust starting point for the reaction of 4-chloro-1,6-naphthyridine with a primary or secondary amine.
3.1. Materials and Reagents
-
4-chloro-1,6-naphthyridine (1.0 eq)
-
Amine of choice (1.1 - 2.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)
-
Base (optional, for amine HCl salts or to scavenge generated HCl): Potassium carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 2.0 eq)
-
Reaction vessel: Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere: Nitrogen or Argon gas line
-
Workup: Deionized water, Ethyl acetate (EtOAc), Brine
-
Purification: Silica gel for column chromatography
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1,6-naphthyridine (1.0 eq). If using a solid amine and a base, add them at this stage.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes to ensure an inert atmosphere. This is critical to prevent moisture from interfering with the reaction, especially if using a strong base.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) via syringe to dissolve the starting materials. If using a liquid amine or base, add it dropwise to the stirring solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine to remove any residual DMF and water.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 4-amino-1,6-naphthyridine product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reaction Scope and Optimization Parameters
The efficiency of the SNAr displacement is influenced by several factors. The following table summarizes typical conditions for various amine nucleophiles.
| Amine Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Morpholine | DMF | K₂CO₃ | 100 | 4-6 | >90 | A robust and high-yielding reaction. |
| Aniline | DMSO | None | 120 | 12-18 | 75-85 | Aromatic amines are less nucleophilic and require higher temperatures. |
| Benzylamine | NMP | Et₃N | 90 | 6-8 | 85-95 | More reactive than aromatic amines. |
| Dimethylamine (in THF) | DMF | None | 80 | 3-5 | >95 | Use a pre-made solution; reaction is often rapid.[8] |
| tert-Butylamine | DMSO | K₂CO₃ | 140 | 24-48 | <20 | Highly sterically hindered amines are poor nucleophiles for this reaction.[9] |
Optimization Insights:
-
Nucleophile Choice: The nucleophilicity of the amine is paramount. Electron-rich aliphatic amines react more readily than electron-poor aromatic amines. Steric hindrance around the nitrogen atom can significantly impede the reaction rate.[9]
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, and NMP are ideal. They effectively solvate the reactants and the Meisenheimer intermediate without protonating the nucleophile, thus accelerating the reaction.
-
Role of the Base: While not always necessary, a non-nucleophilic base like K₂CO₃ or Et₃N can be beneficial. It neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Temperature Control: Higher temperatures increase the reaction rate, which is particularly useful for less reactive amines. However, excessive heat can lead to side reactions or decomposition. The optimal temperature must be determined empirically for each specific substrate combination.
Laboratory Workflow & Troubleshooting
A systematic approach is key to achieving reproducible results.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Deactivated nucleophile (protonated). 3. Poor quality or wet solvent/reagents. | 1. Increase reaction temperature in 10-20 °C increments. 2. Add a non-nucleophilic base (e.g., K₂CO₃). 3. Use freshly dried, anhydrous solvents and high-purity reagents. |
| Multiple Products | 1. Reaction temperature too high, causing decomposition. 2. Presence of di-functional amines leading to side reactions. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a protecting group strategy for polyamines if necessary. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF/DMSO). 2. Product is highly polar. | 1. Perform multiple aqueous washes during workup or use a co-distillation technique. 2. Consider a different silica gel or an alternative purification method like reverse-phase chromatography. |
Safety Precautions
-
Chemical Handling: 4-chloro-1,6-naphthyridine and its derivatives are potentially biologically active. Always handle them with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Anhydrous DMF, DMSO, and NMP are skin-absorbent. Avoid direct contact.
-
Amines: Many amines are corrosive and have strong odors. Handle with care in a fume hood.
-
Reaction Conditions: Reactions at elevated temperatures should be conducted behind a blast shield.
References
-
Sánchez, A., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry. Available at: [Link]
-
Li, Z., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]
-
Li, Z., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. National Center for Biotechnology Information. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Anonymous. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]
-
Shaabani, A., et al. (2021). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Scientific Reports. Available at: [Link]
-
Anonymous. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Ismaili, L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]
-
Anonymous. (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. Available at: [Link]
-
Anonymous. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Available at: [Link]
-
Anonymous. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. Available at: [Link]
-
Le Coz, A., et al. (2019). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information. Available at: [Link]
-
Anonymous. (n.d.). Nucleophilic Aromatic Substitution. SlideShare. Available at: [Link]
-
Li, Z., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Available at: [Link]
-
Anonymous. (n.d.). Directed nucleophilic aromatic substitution reaction. ChemRxiv. Available at: [Link]
-
Shaabani, A., et al. (2021). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters. Available at: [Link]
-
Heine, N., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. Available at: [Link]
-
De higes, R., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. National Center for Biotechnology Information. Available at: [Link]
-
Anonymous. (2019). 19.9: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Application Note: Palladium-Catalyzed C-N Cross-Coupling on the 1,6-Naphthyridine Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
A Guide to the Buchwald-Hartwig Amination of 8-Bromo-1,6-Naphthyridine Derivatives
Introduction
The 1,6-naphthyridine core is a significant heterocyclic scaffold frequently encountered in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide range of biological activities, making them attractive targets in drug discovery programs. The functionalization of this scaffold is crucial for modulating its pharmacological properties. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, a transformation of paramount importance in the synthesis of pharmaceuticals and agrochemicals.[2][3]
This reaction provides a direct and efficient route to arylamines from aryl halides, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited functional group tolerance.[2] This application note provides a detailed guide for researchers on the application of the Buchwald-Hartwig amination to 8-bromo-1,6-naphthyridine derivatives, offering insights into the reaction mechanism, a step-by-step protocol, and key considerations for successful execution.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and a primary or secondary amine in the presence of a base.[4] The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[5]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, generated in situ, reacts with the 8-bromo-1,6-naphthyridine substrate. The palladium atom inserts into the carbon-bromine bond, forming a Pd(II) complex.[6][7]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-arylated 1,6-naphthyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2][6]
Experimental Design: Rationale and Component Selection
The success of the Buchwald-Hartwig amination, particularly with heteroaromatic substrates, is highly dependent on the careful selection of the catalyst system and reaction conditions.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, such as Pd₂(dba)₃ or Pd(OAc)₂, modern protocols often favor the use of air- and moisture-stable, pre-formed palladium precatalysts. These complexes, often developed by the Buchwald group (e.g., XPhos Pd G3), provide higher reactivity and reproducibility by ensuring the efficient generation of the active monoligated Pd(0) species.
-
Ligand: The choice of phosphine ligand is arguably the most critical parameter. For challenging heteroaryl halides, bulky and electron-rich biarylphosphine ligands are essential.[9] These ligands stabilize the palladium center, promote efficient oxidative addition, and facilitate the crucial reductive elimination step.[7][10] Ligands such as XPhos , SPhos , and RuPhos have demonstrated broad utility and high efficacy in C-N couplings.[11] The steric hindrance of these ligands helps to prevent catalyst deactivation and favors the formation of the active monoligated palladium complex.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center.[12] The most commonly used bases are sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[12] While alkoxide bases are generally more reactive, carbonate bases can be advantageous when working with base-sensitive functional groups.[12] The choice of base can also be influenced by the solvent system.[13][14]
-
Solvent: Anhydrous, aprotic polar solvents are standard for this reaction.[15] Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices as they effectively dissolve the reactants and do not interfere with the catalytic cycle. It is crucial to use anhydrous solvents to prevent catalyst deactivation.
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of an 8-bromo-1,6-naphthyridine derivative with a primary or secondary amine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents:
-
8-bromo-1,6-naphthyridine derivative (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous Toluene (or 1,4-dioxane)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
Reaction Setup and Procedure:
All operations should be performed under an inert atmosphere of argon or nitrogen to protect the air- and moisture-sensitive catalyst.
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the sodium tert-butoxide base.
-
Reagent Addition: Add the 8-bromo-1,6-naphthyridine derivative to the flask. If the amine coupling partner is a solid, it can be added at this stage.
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. If the amine is a liquid, add it via syringe at this point.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
Work-up and Purification:
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 8-amino-1,6-naphthyridine product.
Optimization and Troubleshooting
The following tables summarize key parameters for optimization and provide guidance for common issues.
Table 1: Reaction Parameter Optimization
| Parameter | Typical Range / Options | Remarks & Considerations |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive amines or sterically hindered substrates. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Ligand choice is substrate-dependent. BrettPhos is often effective for primary amines.[5] |
| Base | NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ | Stronger alkoxide bases are generally more effective but less tolerant of sensitive functional groups.[12] |
| Solvent | Toluene, 1,4-Dioxane, THF | Ensure the solvent is anhydrous. Toluene is often a good starting point.[13][14] |
| Temperature | 80 - 110 °C | Lower temperatures may be possible with highly active catalyst systems. Higher temperatures can sometimes lead to decomposition. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can increase reaction rates but may also lead to solubility issues. |
Table 2: Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere and use anhydrous solvents.2. Increase reaction temperature in increments.3. Screen alternative ligands and bases (see Table 1). |
| Dehalogenation of Starting Material | 1. Presence of water or other protic sources.2. β-hydride elimination from certain amines. | 1. Use freshly dried solvents and reagents.2. This is an inherent side reaction; optimizing the ligand and temperature may minimize it. |
| Formation of Side Products | 1. Reaction temperature too high.2. Double arylation of a primary amine. | 1. Lower the reaction temperature.2. Use a larger excess of the primary amine or adjust stoichiometry carefully. |
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Hadei, N., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]
-
Hadei, N., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Hadei, N., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
GSK. Buchwald-Hartwig Amination. Available at: [Link]
-
RSC Publishing. (2017, April 10). Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. Inorganic Chemistry Frontiers. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]
-
Chemical Review and Letters. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Available at: [Link]
-
Semantic Scholar. (2018, April 15). Buchwald-Hartwig reaction: An overview. Available at: [Link]
-
ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ResearchGate. (2021, April 16). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. Available at: [Link]
-
ACS Publications. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
PMC. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
-
University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
Leah4sci. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
Macmillan Group - Princeton University. (2020, October 14). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Available at: [Link]
-
PMC. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 4,8-Disubstituted 1,6-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The 1,6-Naphthyridine Scaffold in Modern Drug Discovery
The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its unique arrangement of two fused pyridine rings imparts specific electronic and steric properties, making it an attractive framework for designing potent and selective therapeutic agents.[1][2] Derivatives of 1,6-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer agents, antivirals, and inhibitors of various kinases and other enzymes.[1][2] The ability to introduce diverse substituents at specific positions on the naphthyridine ring system is paramount for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, thereby fine-tuning their therapeutic potential.
This guide provides a comprehensive overview of the synthetic strategies for obtaining 4,8-disubstituted 1,6-naphthyridines, a substitution pattern of significant interest in contemporary drug discovery programs. We will delve into the core synthetic methodologies, emphasizing the underlying chemical principles and providing detailed, field-proven protocols for key transformations.
Core Synthetic Strategy: A Modular Approach via a Dihalogenated Intermediate
A robust and versatile approach to synthesizing a library of 4,8-disubstituted 1,6-naphthyridines hinges on the initial preparation of a common, dihalogenated intermediate, typically 4,8-dichloro-1,6-naphthyridine . This intermediate serves as a linchpin, allowing for the sequential and regioselective introduction of various substituents through modern cross-coupling technologies. The differential reactivity of the halogen atoms at the C4 and C8 positions, influenced by the electronic landscape of the bicyclic system, can be exploited to achieve controlled, stepwise functionalization.
Part 1: Synthesis of the 4,8-Dichloro-1,6-Naphthyridine Intermediate
The synthesis of the key 4,8-dichloro-1,6-naphthyridine intermediate can be achieved from readily available starting materials. A common route involves the construction of a 4,8-dihydroxy-1,6-naphthyridine precursor, followed by a chlorination reaction.
Protocol 1: Synthesis of 4,8-Dihydroxy-1,6-naphthyridine
This protocol is adapted from established methods for the synthesis of related dihydroxynaphthyridines.
Reaction Scheme:
A representative cyclization to form the dihydroxy naphthyridine core.
Materials:
-
Diethyl malonate
-
Ethyl cyanoacetate
-
Sodium metal
-
Absolute ethanol
-
Ammonia solution
-
Hydrochloric acid
Procedure:
-
Preparation of the Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2 equivalents) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl malonate (1 equivalent) and ethyl cyanoacetate (1 equivalent) dropwise at room temperature.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Ammonolysis: Cool the reaction mixture to room temperature and slowly add a concentrated solution of ammonia in ethanol. Stir the resulting mixture at room temperature overnight.
-
Hydrolysis and Decarboxylation: The intermediate dinitrile can be hydrolyzed and decarboxylated by heating in a strong acid, such as concentrated hydrochloric acid, to yield 4,8-dihydroxy-1,6-naphthyridine.
-
Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain 4,8-dihydroxy-1,6-naphthyridine.
Protocol 2: Chlorination of 4,8-Dihydroxy-1,6-naphthyridine
The dihydroxy intermediate is converted to the key dichloro-intermediate using a standard chlorinating agent.
Reaction Scheme:
Chlorination of the dihydroxy precursor.
Materials:
-
4,8-Dihydroxy-1,6-naphthyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Toluene (or another high-boiling solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4,8-dihydroxy-1,6-naphthyridine (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Catalysis: Add a catalytic amount of N,N-dimethylaniline.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4,8-dichloro-1,6-naphthyridine.
Part 2: Sequential Functionalization of 4,8-Dichloro-1,6-Naphthyridine
The two chlorine atoms on the 4,8-dichloro-1,6-naphthyridine scaffold exhibit differential reactivity, which can be exploited for sequential cross-coupling reactions. Generally, the C4 position is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution and initial cross-coupling compared to the C8 position. This allows for a modular approach to the synthesis of diverse 4,8-disubstituted analogs.[3][4]
Workflow for the sequential functionalization of 4,8-dichloro-1,6-naphthyridine.
Protocol 3: Regioselective Suzuki-Miyaura Coupling at the C4 Position
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5][6] Under carefully controlled conditions, it is possible to achieve selective coupling at the more reactive C4 position of 4,8-dichloro-1,6-naphthyridine.
Reaction Scheme:
Selective Suzuki-Miyaura coupling at the C4 position.
Materials:
-
4,8-Dichloro-1,6-naphthyridine
-
Aryl or heteroaryl boronic acid (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4,8-dichloro-1,6-naphthyridine (1 equivalent), the boronic acid (1.1 equivalents), the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the 4-substituted-8-chloro-1,6-naphthyridine.
Table 1: Representative Conditions for Selective C4 Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 70-85 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Toluene/H₂O | 100 | 75-90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 80-95 |
Protocol 4: Buchwald-Hartwig Amination at the C8 Position
With the C4 position functionalized, the remaining chlorine at C8 can be substituted with a variety of amines using the Buchwald-Hartwig amination.[7][8] This reaction is highly versatile for the formation of C-N bonds.
Reaction Scheme:
Buchwald-Hartwig amination at the C8 position.
Materials:
-
4-Substituted-8-chloro-1,6-naphthyridine
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk flask.
-
Addition of Reactants: Add the 4-substituted-8-chloro-1,6-naphthyridine (1 equivalent) and the anhydrous solvent.
-
Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture to 90-110 °C for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired 4,8-disubstituted 1,6-naphthyridine.
Table 2: Representative Conditions for C8 Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 65-80 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-85 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | 75-90 |
Causality Behind Experimental Choices
-
Choice of Dihalo Intermediate: Dichloro-naphthyridines are often preferred over dibromo- or diiodo-analogs due to a balance of reactivity and stability, as well as the lower cost of chlorinating agents.
-
Sequential vs. One-Pot Reactions: While one-pot sequential cross-couplings are possible, a stepwise approach with isolation of the mono-functionalized intermediate often provides better control and higher overall yields, especially when developing a new synthetic route.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and selectivity. For Suzuki couplings, ligands like dppf can stabilize the palladium catalyst, while for Buchwald-Hartwig aminations, bulky electron-rich ligands such as BINAP or Xantphos are often required to facilitate the catalytic cycle.[7][8]
-
Base and Solvent: The base plays a critical role in both the Suzuki and Buchwald-Hartwig reactions, participating in the transmetalation and deprotonation steps, respectively. The solvent choice influences the solubility of the reactants and the stability of the catalytic species.
Conclusion
The synthesis of 4,8-disubstituted 1,6-naphthyridines is a key objective in many medicinal chemistry programs. The modular strategy presented here, centered around the versatile 4,8-dichloro-1,6-naphthyridine intermediate, provides a reliable and adaptable platform for the creation of diverse libraries of these important compounds. By carefully selecting the appropriate cross-coupling conditions, researchers can systematically explore the structure-activity relationships of this privileged scaffold, paving the way for the discovery of novel therapeutics.
References
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]
-
Iodine-catalyzed synthesis of dibenzo[b,h][1][9]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide. [Link]
-
Buchwald–Hartwig amination. [Link]
-
(PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. [Link]
-
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]
-
Buchwald-Hartwig Coupling. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Conditions for a selective Buchwald-Hartwig amination?. [Link]
-
Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. [Link]
-
Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. [Link]
-
Suzuki Coupling. [Link]
-
The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. [Link]
-
Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. [Link]
-
Suzuki-Miyaura Coupling. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Precision Nucleophilic Substitution Protocols for 4-Chloro-1,6-Naphthyridine
Part 1: Executive Summary & Mechanistic Grounding
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., substituted 1,6-naphthyridines targeting PI3K, ALK, and CDK pathways).[1]
The 4-chloro-1,6-naphthyridine intermediate is uniquely positioned for functionalization. Unlike simple pyridines, the 1,6-naphthyridine core possesses two nitrogen atoms that synergistically activate the C4 position.[1]
-
N1 (Quinoline-like): The C4 position is para to N1, allowing for direct resonance stabilization of the Meisenheimer intermediate during Nucleophilic Aromatic Substitution (
). -
N6 (Isoquinoline-like): The N6 atom exerts a strong inductive electron-withdrawing effect (
), further lowering the LUMO energy of the ring system and increasing electrophilicity at C4.
Consequently, 4-chloro-1,6-naphthyridine is significantly more reactive than 4-chloropyridine or 4-chloroquinoline. While this facilitates rapid derivatization, it also demands precise control over reaction conditions to prevent hydrolysis (to the naphthyridinone) or polymerization.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the electronic activation and the bifurcation between standard
Caption: Mechanistic pathway showing the standard addition-elimination (top) and acid-activated (bottom) routes for nucleophilic substitution at C4.
Part 2: Experimental Protocols
Protocol A: Thermal with Aliphatic Amines
Applicability: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, alkylamines).[1] Rationale: The high reactivity of the substrate allows these reactions to proceed in protic solvents without strong bases or metal catalysts.
Materials:
-
4-Chloro-1,6-naphthyridine (1.0 equiv)[1]
-
Amine Nucleophile (1.2 – 1.5 equiv)[1]
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)[1]
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Optional, acts as HCl scavenger.[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1,6-naphthyridine (100 mg, 0.61 mmol) in anhydrous EtOH (3.0 mL).
-
Addition: Add the amine nucleophile (0.73 mmol) dropwise. If the amine is valuable/scarce, use 1.0 equiv and add DIPEA (0.9 mmol).
-
Reflux: Fit a reflux condenser and heat the mixture to 80°C (external oil bath temperature).
-
Monitoring: Monitor by TLC (System: 5-10% MeOH in DCM) or LC-MS. Reaction is typically complete within 1–3 hours .
-
Note: The spot for the starting chloride (non-polar) should disappear, replaced by a more polar, often fluorescent product spot.
-
-
Workup:
-
Method A (Precipitation): Cool to room temperature. If the product precipitates, filter and wash with cold EtOH.
-
Method B (Extraction): Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
and brine. Dry over and concentrate.
-
Protocol B: Acid-Mediated for Anilines
Applicability: Sterically hindered amines or electron-deficient anilines (e.g., fluoroanilines).[1] Rationale: Protonation of the N1 nitrogen lowers the energy of the transition state, facilitating attack by weaker nucleophiles.
Materials:
-
Solvent: 2-Propanol (IPA) or n-Butanol (for higher temp).
-
Catalyst: HCl (4M in dioxane, 0.1 equiv) or
-Toluenesulfonic acid ( -TsOH) (0.1 equiv).[1]
Step-by-Step Methodology:
-
Setup: Combine 4-chloro-1,6-naphthyridine (1.0 equiv) and the aniline (1.0–1.1 equiv) in IPA (0.2 M concentration).
-
Catalysis: Add catalytic HCl or
-TsOH. -
Heating: Heat to reflux (
for IPA, for n-BuOH).[1] -
Workup: The product often precipitates as the hydrochloride salt. Filter the solid. To obtain the free base, suspend the solid in EtOAc and wash with 1M NaOH.
Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination
Applicability: Extremely weak nucleophiles (e.g., amides, sulfonamides) or when
Materials:
-
Catalyst:
(2-5 mol%) or .[1] -
Ligand: BINAP, Xantphos, or BrettPhos (4-10 mol%).[1]
-
Base:
or .[1] -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add 4-chloro-1,6-naphthyridine (1.0 equiv), amine (1.2 equiv), Base (2.0 equiv), Pd source, and Ligand.
-
Solvent: Add degassed solvent (0.1 M).
-
Reaction: Heat to 100–110°C for 12–18 hours.
-
Purification: Filter through a Celite pad (eluting with EtOAc) to remove Pd residues before column chromatography.
Part 3: Decision Matrix & Troubleshooting
Method Selection Workflow
Caption: Decision matrix for selecting the optimal synthetic method based on nucleophile class and electronic properties.
Quantitative Comparison of Conditions
| Variable | Protocol A (Thermal) | Protocol B (Acid Cat.) | Protocol C (Pd-Cat) |
| Reaction Time | 1–4 Hours | 2–6 Hours | 12–24 Hours |
| Typical Yield | 85–95% | 70–90% | 50–80% |
| Cost | Low | Low | High (Pd/Ligand) |
| Scalability | Excellent | Good | Moderate |
| Moisture Sensitivity | Low | Low | High |
| Key Risk | Polymerization at high conc. | Salt formation requires free-basing | Catalyst poisoning |
Troubleshooting Guide
-
Problem: Low Conversion (Starting Material Remains)
-
Cause: Nucleophile is too weak or sterically hindered.
-
Solution: Switch to Protocol B (add catalytic HCl) or use Microwave irradiation (120°C, 20 min). For phenols, ensure complete deprotonation with NaH before adding the chloride.[1]
-
-
Problem: Hydrolysis Product (Naphthyridinone) Observed
-
Cause: Wet solvent or hydroxide contamination.
-
Solution: Use anhydrous solvents. If using base, switch from hygroscopic bases (KOH/NaOH) to DIPEA or
.[1]
-
-
Problem: Regioselectivity Issues (if other halogens present)
-
Note: In poly-halogenated naphthyridines (e.g., 2,4-dichloro), the C4 position is more reactive than C2 due to the specific resonance stabilization from N1.[1] Substitution will occur selectively at C4 at lower temperatures (
).
-
References
-
Review of 1,6-Naphthyridine Chemistry
-
Mechanistic Insight into
: -
Buchwald-Hartwig General Protocols
-
Synthesis of 4-amino-1,6-naphthyridines
-
Relevant patents utilizing 4-chloro-1,6-naphthyridine intermediates for kinase inhibition (e.g., WO2011014515).[1]
-
Sources
Application Note: Microwave-Assisted Synthesis of 1,6-Naphthyridine Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
1,6-Naphthyridine derivatives represent a privileged class of fused heterocyclic scaffolds with profound implications in drug discovery. Their pharmacological profile spans anticancer, antiviral (anti-HIV), acetylcholinesterase inhibition, and phosphodiesterase (PDE) inhibition. However, traditional syntheses of highly substituted 1,6-naphthyridines often suffer from prolonged reaction times, harsh conditions, and poor atom economy, frequently requiring multiple isolation steps that degrade overall yield.
Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of these complex heterocycles. By leveraging dielectric heating, MAOS provides volumetric and instantaneous energy transfer. Unlike conventional convective heating, which relies on thermal gradients, microwave irradiation couples directly with the dipole moments of the reactants and solvents. This rapidly overcomes the high activation energy barriers inherent to multicomponent reactions (MCRs), allowing the reaction to traverse sequential cascade steps without intermediate isolation.
The Causality of the Cascade Reaction
In a typical pseudo-five-component cascade (involving ketones, amines, and malononitrile), the reaction must sequentially undergo Knoevenagel condensation, Michael addition, intramolecular ring closure, and aromatization. Under conventional heating, the intermediate alkylidene malononitriles are prone to off-target polymerization. Microwave irradiation circumvents this by rapidly accelerating the intramolecular cyclization step, kinetically trapping the desired 1,6-naphthyridine core before intermolecular side reactions can occur.
Mechanistic cascade of the multicomponent synthesis of 1,6-naphthyridines under microwave irradiation.
Solvent and Catalyst Selection Strategies
The success of a microwave-assisted protocol hinges on the dielectric properties of the reaction medium.
-
Glycol as a Microwave Absorber: For the synthesis of complex pyrimido[4,5-b][1,6]naphthyridines, glycol is the optimal solvent. It possesses a high boiling point and a high loss tangent (
), meaning it converts electromagnetic energy into thermal energy with extreme efficiency. This allows the reaction to rapidly reach the required 120 °C without thermal degradation of the enamine precursors. -
Green Aqueous Systems with Magnetic Nanocatalysts: Water is an excellent, environmentally benign microwave absorber. When paired with SiO₂/Fe₃O₄@MWCNTs (multi-walled carbon nanotubes), the system becomes highly synergistic. The MWCNTs act as microscopic microwave receptors, creating localized superheating ("hot spots") that accelerate the multicomponent assembly, while the magnetic core allows for rapid, filtration-free catalyst recovery.
-
Solvent-Free Protocols: By eliminating the solvent entirely, the microwave energy couples directly with the intrinsic dipole moments of the neat reactants. This maximizes atom economy and is highly effective for synthesizing 1,2-dihydro[1,6]naphthyridines from methyl ketones and amines.
Quantitative Performance Comparison
| Synthesis Method | Catalyst / Solvent System | Reaction Time | Temp (°C) | Average Yield (%) | Ref. |
| Conventional Heating | Piperidine / Ethanol | 6 - 8 hours | 80 | 55 - 65% | |
| Microwave Irradiation | Catalyst-Free / Solvent-Free | 10 - 15 min | 100 - 120 | 85 - 95% | |
| Microwave Irradiation | NaOH / Glycol | 15 - 20 min | 120 | 82 - 92% | |
| Microwave Irradiation | SiO₂/Fe₃O₄@MWCNTs / H₂O | 5 - 10 min | Ambient/MW | 90 - 95% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By strictly adhering to the specified parameters, researchers can ensure reproducibility and high fidelity in the synthesis of 1,6-naphthyridine libraries.
Protocol A: Catalyst-Free, Solvent-Free Synthesis of 1,2-Dihydro[1,6]naphthyridines
This protocol is optimized for simplicity, cost-effectiveness, and environmental friendliness, utilizing neat reactants.
-
Reagent Preparation: In a 10 mL microwave-transparent quartz or heavy-walled borosilicate glass vessel, combine the methyl ketone (1.0 mmol), the primary amine (2.0 mmol), and malononitrile (2.0 mmol).
-
Homogenization: Mix the neat reagents thoroughly using a vortex mixer for 30 seconds to ensure intimate physical contact, which is critical for uniform dielectric heating.
-
Microwave Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate the mixture at 100–120 °C for 10–15 minutes. Caution: Ensure the synthesizer's pressure limit is set to at least 15 bar to accommodate any autogenous pressure generated by water byproducts.
-
Cooling and Precipitation: Allow the vessel to cool to room temperature via compressed air cooling. The crude product will typically precipitate as a solid mass.
-
Isolation: Triturate the solid mass with cold ethanol (5 mL), filter under vacuum, and wash with an additional 2 × 2 mL of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to afford the analytically pure 1,2-dihydro[1,6]naphthyridine.
Protocol B: Aqueous Synthesis using Recyclable Magnetic Nanocatalysts
This protocol utilizes a heterogeneous organometallic catalyst to drive the reaction in an aqueous medium, ideal for highly substituted derivatives.
-
Reaction Assembly: To a microwave reaction vial, add benzaldehyde or its derivative (1.0 mmol), malononitrile (2.0 mmol), 1-naphthylamine (1.0 mmol), and 15 mg of the synthesized SiO₂/Fe₃O₄@MWCNTs catalyst.
-
Solvent Addition: Suspend the mixture in 5.0 mL of deionized water.
-
Irradiation: Irradiate the suspension in the microwave synthesizer for 5–10 minutes. The localized superheating provided by the MWCNTs will rapidly drive the reaction to completion.
-
Catalyst Recovery: Upon completion, place an external neodymium magnet against the side of the vial. The magnetic Fe₃O₄ core of the catalyst will pull it to the wall, leaving the product suspended/precipitated in the aqueous phase.
-
Product Isolation: Decant the aqueous phase carefully. Filter the precipitated 1,6-naphthyridine product and wash with water.
-
Recycling: The retained catalyst can be washed with ethanol, dried, and reused for up to 5 consecutive cycles without significant loss of catalytic activity.
Standardized experimental workflow for the microwave-assisted synthesis and purification process.
Quality Control and Spectroscopic Validation
To ensure the structural integrity of the synthesized 1,6-naphthyridine derivatives, rigorous spectroscopic validation is required. The presence of the fused bicyclic system and its functional groups can be confirmed using the following established markers:
| Analytical Method | Key Marker / Signal Range | Structural Significance |
| IR Spectroscopy | 2195 – 2218 cm⁻¹ | Sharp absorption confirming the C≡N (Nitrile) stretching vibration. |
| IR Spectroscopy | 1694 – 1738 cm⁻¹ | Strong absorption indicating the C=O (Carbonyl) stretching vibration. |
| ¹H NMR (400 MHz) | δ 4.96 – 6.96 ppm (s, 2H) | -NH₂ protons (Confirm via D₂O exchange disappearance). |
| ¹H NMR (400 MHz) | δ 7.00 – 8.35 ppm (m) | Aromatic protons confirming the formation of the naphthyridine core. |
| ¹³C NMR (100 MHz) | δ 115.0 – 117.5 ppm | Distinctive carbon signal for the Nitrile (-CN) group. |
Note: For highly substituted variants, such as those derived via heteroaryl ditriflates, exact mass confirmation via HRMS (High-Resolution Mass Spectrometry) is mandatory to rule out incomplete cyclization or hydration intermediates.
References
- Das, P., & Mukhopadhyay, C. (2014). "Microwave Irradiation for Catalyst and Solvent Free Knoevenagel/Michael Addition/Cyclization/Aromatization Cascades." Current Microwave Chemistry.
- Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organomet
Introduction: The Naphthyridine Scaffold in Modern Therapeutics
Title: Advanced Application Notes: Late-Stage Functionalization of Halogenated Naphthyridines
Late-stage functionalization (LSF) has revolutionized medicinal chemistry by allowing researchers to directly diversify complex drug scaffolds, bypassing the need for lengthy, ground-up syntheses[1]. Among privileged heterocyclic motifs, the naphthyridine core (a bicyclic diazanaphthalene) is highly prized for its diverse biological activities, serving as the backbone for targeted cancer therapies (e.g., selective FGFR4 inhibitors) and antimicrobial agents[2].
Halogenating the naphthyridine core (installing Cl, Br, or I) provides essential reactive handles that unlock a vast chemical space for LSF via transition-metal-catalyzed cross-coupling reactions[3]. This application note details the mechanistic rationale, chemoselectivity principles, and validated protocols for the late-stage modification of halogenated naphthyridines.
Mechanistic Rationale: Chemoselectivity and Site-Selectivity
When designing an LSF strategy for naphthyridines, understanding the intrinsic reactivity of the halogen substituents is critical for achieving high yields and avoiding complex mixtures.
-
Bond Dissociation Energy (BDE) and Oxidative Addition: In mixed halogenated systems, such as 4-bromo-7-chloro-1,6-naphthyridine, the carbon-bromine (C-Br) bond has a lower BDE than the carbon-chlorine (C-Cl) bond. Consequently, palladium inserts into the C-Br bond significantly faster during the oxidative addition step[4]. This differential reactivity allows for highly chemoselective functionalization, where the bromine is replaced first, leaving the chlorine intact as a robust handle for subsequent LSF[3].
-
Electronic Effects in Di-halogenated Systems: For substrates with identical halogens (e.g., 5,7-dichloro-1,6-naphthyridine), regioselectivity is governed by the relative electrophilicity of the carbon atoms. Oxidative addition is generally favored at the more electron-deficient carbon, which is heavily influenced by the proximity and resonance effects of the ring nitrogens[4].
Caption: Logic tree for predicting chemoselectivity in halogenated naphthyridine cross-coupling.
Key Late-Stage Functionalization Strategies
The functionalization of halogenated naphthyridines relies on robust catalytic systems tailored to specific bond formations.
-
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction is highly effective for introducing aryl or heteroaryl groups. For example, the reaction of 5-bromo-8-(tosyloxy)-1,6-naphthyridine with one equivalent of arylboronic acid yields site-selective monoarylation at the bromine position, demonstrating excellent chemoselectivity[5].
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is instrumental in introducing primary or secondary amines to the naphthyridine core, a common strategy to modulate solubility, basicity, and receptor interactions[6]. The choice of a bidentate ligand like Xantphos is critical, as it enforces a cis-geometry at the palladium center, accelerating reductive elimination and suppressing unwanted
-hydride elimination[7]. -
Cobalt-Catalyzed Negishi Cross-Coupling: Traditional Pd or Ni catalysts often suffer from deactivation during heteroaryl-heteroaryl cross-couplings. Replacing them with a Cobalt catalyst (e.g., CoCl₂·2LiCl) enables smooth cross-coupling of chloronaphthyridines with arylzinc reagents, even at lower temperatures, yielding polyfunctional naphthyridines[8].
Table 1: Quantitative Comparison of LSF Methodologies for Naphthyridines
| Reaction Type | Typical Catalyst System | Substrate Example | Coupling Partner | Yield Range | Key Mechanistic Advantage |
| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | 5-bromo-1,6-naphthyridine | Arylboronic acids | 70–90% | High chemoselectivity for Br over Cl/OTs[5]. |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | 2-chloro-1,8-naphthyridine | Primary/Secondary Amines | 65–85% | Bidentate ligand prevents |
| Co-Catalyzed Negishi | CoCl₂ / HCO₂Na | 1-chloro-2,7-naphthyridine | Arylzinc halides | 60–82% | Avoids catalyst deactivation in heteroaryl couplings[8]. |
Experimental Protocols: Self-Validating Workflows
The following protocols are designed with self-validating checkpoints to ensure reproducibility and high yields.
Protocol A: Chemoselective Suzuki-Miyaura Monoarylation
Objective: To selectively arylate a bromo-chloro-naphthyridine at the bromine position. Causality Note: Using a weak base (e.g., Na₂CO₃) and a precise 1:1 stoichiometry of the boronic acid prevents over-coupling at the less reactive chlorine site[5].
-
Preparation: Charge an oven-dried Schlenk tube with 4-bromo-7-chloro-1,6-naphthyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Atmosphere Control: Evacuate the tube and backfill with argon (repeat 3x). Validation Check: The powder should remain free-flowing; clumping indicates moisture ingress.
-
Solvent & Base Addition: Add degassed 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 equiv) via syringe. Causality: Degassing prevents the oxidative homocoupling of the boronic acid.
-
Reaction: Stir the biphasic mixture at 80 °C for 4–6 hours. Monitor by LC-MS. Validation Check: The disappearance of the starting material mass and the appearance of the monoarylated mass (with the characteristic ³⁵Cl/³⁷Cl isotope pattern) confirms chemoselectivity.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination
Objective: To form a C-N bond on a chloro-naphthyridine core. Causality Note: Sodium tert-butoxide (NaOt-Bu) is used as a strong base to deprotonate the amine upon coordination to palladium, facilitating the formation of the palladium-amido complex[6].
-
Preparation: Charge a Schlenk tube with the chloro-naphthyridine (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (1.5 equiv).
-
Atmosphere Control: Evacuate and backfill with nitrogen 3 times.
-
Reagent Addition: Add the amine (1.2 equiv) and dry, degassed toluene via syringe.
-
Reaction: Heat the mixture at 100 °C for 12 hours. Validation Check: A color change from dark purple/red (Pd₂(dba)₃) to a lighter yellow/orange indicates the formation of the active monomeric Pd(0)-Xantphos species.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via column chromatography.
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination of halo-naphthyridines.
References
- Benchchem. "Application Notes and Protocols for the Functionalization of the Benzo[c]naphthyridine Ring." Benchchem.
- Cernak, T., et al. "Late-Stage Saturation of Drug Molecules." Journal of the American Chemical Society.
- Benchchem. "4-Bromo-7-chloro-1,6-naphthyridine." Benchchem.
- Shen, Z.-L., et al. "Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics." Organic Letters.
- "Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines." rhhz.net.
- Benchchem. "Application Notes and Protocols: 4-Methyl-2,6-naphthyridine in Anticancer Agent Development." Benchchem.
- "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.
- Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-7-chloro-1,6-naphthyridine | Benchchem [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Handling & Reactivity of 4-Chloro-1,6-Naphthyridine
Welcome to the Application Scientist Support Dashboard. This guide is specifically engineered for synthetic chemists and drug development professionals who are encountering degradation, low yields, or reproducibility issues when utilizing 4-chloro-1,6-naphthyridine as a synthetic intermediate.
Unlike standard aryl chlorides, 4-chloro-1,6-naphthyridine is exceptionally prone to hydrolysis. This guide bridges the gap between theoretical heterocyclic reactivity and practical, field-proven laboratory techniques.
Mechanistic Insights: The Causality of Hydrolysis
To successfully handle 4-chloro-1,6-naphthyridine, one must understand why it degrades. The 1,6-naphthyridine core is a highly electron-deficient bicyclic system. The C4 position is located para to the N1 nitrogen. When a nucleophile (such as ambient moisture or hydroxide) attacks C4, the resulting negative charge in the Meisenheimer complex is powerfully stabilized by delocalization onto the electronegative N1 atom[1].
Because of this intense thermodynamic driving force, even weak aqueous nucleophiles will rapidly displace the chloride ion via Nucleophilic Aromatic Substitution (
Mechanistic pathway of 4-chloro-1,6-naphthyridine hydrolysis via SNAr.
Troubleshooting Desk: Frequently Asked Questions
Q1: My 4-chloro-1,6-naphthyridine stock has degraded into a highly polar baseline spot on TLC. How do I prevent this during storage? Causality: The compound is hygroscopic, and ambient humidity is sufficient to trigger slow hydrolysis over time. Solution: Never store this intermediate on a benchtop. Aliquot the material into amber glass vials, purge thoroughly with Argon, seal with PTFE-lined caps, and store at -20°C in a desiccator cabinet. Before opening, allow the vial to warm to room temperature to prevent condensation from forming on the cold powder[3].
Q2: I am performing a Suzuki-Miyaura cross-coupling. Why am I recovering 1,6-naphthyridin-4(1H)-one instead of my coupled product?
Causality: Standard Suzuki protocols utilize aqueous bases (e.g.,
Q3: What is the recommended workup procedure to recover unreacted starting material without destroying it?
Causality: Standard aqueous biphasic extractions (especially basic washes like
Quantitative Degradation Matrix
To illustrate the vulnerability of this scaffold, the following table summarizes the hydrolysis rates of 4-chloro-1,6-naphthyridine under various common laboratory conditions.
| Solvent System | Base Additive | Temperature | Time | % Hydrolysis (by LC-MS) |
| THF / | 60°C | 2 h | > 95% | |
| DMF (Ambient Moisture) | DIPEA (2.0 eq) | 25°C | 12 h | 18 - 22% |
| Anhydrous Dioxane | 60°C | 24 h | < 5% | |
| Anhydrous DMF | DIPEA (2.0 eq) | 25°C | 24 h | < 1% |
Data Interpretation: The presence of water, especially combined with inorganic bases and elevated temperatures, guarantees near-complete degradation.
Validated Experimental Protocol
To ensure high yields when functionalizing 4-chloro-1,6-naphthyridine, follow this self-validating anhydrous workflow.
Optimized anhydrous workflow to prevent hydrolysis during naphthyridine synthesis.
Standard Operating Procedure: Anhydrous Buchwald-Hartwig Amination
Step 1: Glassware Preparation
Flame-dry a Schlenk tube under a high vacuum (
Step 2: Reagent Loading
Inside an Argon-filled glovebox, charge the Schlenk tube with 4-chloro-1,6-naphthyridine (1.0 eq), the desired amine nucleophile (1.2 eq),
Step 3: Solvent Addition
Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous, degassed 1,4-dioxane (Karl Fischer titration
Step 4: Reaction Execution Stir the mixture at 90°C for 12 hours under a positive pressure of Argon.
Step 5: In-Process Validation (Self-Validating Checkpoint)
Causality: Before committing time and resources to column chromatography, you must verify that the anhydrous environment was successfully maintained.
Action: Withdraw a 10 µL aliquot of the crude mixture, dilute it in 1 mL of anhydrous acetonitrile, and analyze it via LC-MS.
Validation Condition: A successful, moisture-free run will display the product mass (
Step 6: Non-Aqueous Workup & Isolation Cool the reaction to room temperature. Dilute the mixture with 10 mL of anhydrous ethyl acetate. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient). Do not wash the organic layer with water or brine.
References
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications |[Link]
- US11261184B2 - [1,6]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors | Google P
Sources
SNAr Reactions on Electron-Deficient Heterocycles: A Technical Support Guide
From the desk of the Senior Application Scientist
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with electron-deficient heterocyclic compounds. SNAr is a cornerstone of modern medicinal chemistry, enabling the construction of complex molecular architectures. However, like any powerful tool, its application can present challenges.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the "why" behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the reliability and success of your reactions.
Section 1: Frequently Asked Questions (FAQs) - Mastering the Fundamentals
This section addresses foundational questions that are crucial for designing a successful SNAr reaction.
Q1: What makes a heterocycle "electron-deficient" and a good substrate for SNAr?
A1: An electron-deficient heterocycle is one where the intrinsic electron-withdrawing nature of the heteroatom(s) (like nitrogen in pyridine or pyrimidine) is often enhanced by additional electron-withdrawing groups (EWGs) such as nitro (–NO₂), cyano (–CN), or trifluoromethyl (–CF₃).[1][2] This electron deficiency creates a partial positive charge (δ+) on the ring carbons, making them susceptible to attack by a nucleophile. For an SNAr reaction to proceed efficiently, the heterocycle must be able to stabilize the negative charge of the intermediate formed during the reaction, known as the Meisenheimer complex.[3][4][5] The nitrogen atom in heterocycles like pyridine is particularly effective at stabilizing this negative charge through resonance, especially when the attack occurs at the ortho or para positions relative to the nitrogen.[3]
Q2: How do I choose the right leaving group? The reactivity seems counterintuitive.
A2: You are correct, the leaving group trend for SNAr is often the reverse of what is seen in aliphatic Sₙ2 reactions.[3] The typical reactivity order for halogens in SNAr is:
This is because the rate-determining step of the SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group.[1][4][7][8] Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This effect makes the carbon atom it is attached to more electrophilic and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thereby accelerating the nucleophilic attack.[1][7] The subsequent elimination of the leaving group is a faster step, as it restores the energetically favorable aromaticity of the ring.[3][4]
Q3: What is the best type of solvent for my SNAr reaction and why?
A3: Polar aprotic solvents are the gold standard for SNAr reactions.[9][10] These solvents can solvate the counter-ion (cation) of the nucleophile but do not strongly solvate the nucleophile itself. This leaves the nucleophile "naked" and highly reactive.[11] In contrast, polar protic solvents (like water or alcohols) form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.[9][11]
Excellent solvent choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN)
Table 1: Properties of Common Polar Aprotic Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| DMSO | 189 | 47.2 | Excellent solvating power, high boiling point. |
| DMF | 153 | 36.7 | Widely used, but has some toxicity concerns.[12] |
| NMP | 202 | 32.2 | High boiling point, good for high-temperature reactions.[12] |
| Acetonitrile | 82 | 37.5 | Lower boiling point, useful for reactions at moderate temperatures. |
Q4: How do I select an appropriate base for the reaction?
A4: A base is often required, especially when using neutral nucleophiles like amines or thiols. The base's role is to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the acid (e.g., HCl) formed during the reaction.
The choice of base depends on the pKa of the nucleophile:
-
For alcohols and thiols: Relatively weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[12]
-
For amines: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices as they can scavenge the acid produced without competing as a nucleophile.
-
For very weak nucleophiles: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to fully deprotonate the nucleophile before adding the heterocyclic substrate.[12] Be cautious when using hydrides with solvents like DMF, as this combination can be hazardous at elevated temperatures.[12]
Section 2: Troubleshooting Guide - A-Path-Forward for Common Failures
This section is structured to help you diagnose and solve specific experimental problems.
Problem 1: My reaction shows no or very low conversion of the starting material.
This is one of the most common issues and can stem from several factors. Let's diagnose it systematically.
-
Cause A: Insufficient Ring Activation: The heterocyclic ring may not be electron-deficient enough. The combined electron-withdrawing power of the ring heteroatoms and any substituents might be inadequate to facilitate nucleophilic attack.
-
Cause B: Weak Nucleophile: The nucleophile may not be potent enough to attack the ring.[14] Neutral nucleophiles are significantly less reactive than their anionic counterparts.
-
Solution: If using a neutral nucleophile like an alcohol or thiol, ensure a suitable base is present to generate the more reactive alkoxide or thiolate in situ.[12] Using a stronger base or pre-forming the salt of the nucleophile with a base like NaH before adding the substrate can be effective.[12]
-
-
Cause C: Suboptimal Temperature or Solvent: Many SNAr reactions require thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity.
-
Solution: Gradually increase the reaction temperature. If thermal heating is ineffective, consider using microwave irradiation, which can dramatically accelerate reaction rates and improve yields, often reducing reaction times from hours to minutes.[10][15][16] Also, verify that you are using a high-quality, anhydrous polar aprotic solvent like DMSO or DMF.[10] The presence of water can hydrolyze the starting material or quench the nucleophile.[10]
-
Problem 2: I am observing the formation of multiple products and low regioselectivity.
This is particularly common with di- or poly-substituted heterocycles.
-
Cause A: Competing Reaction Sites: If the heterocycle has multiple leaving groups or positions activated towards attack, a mixture of isomers can result. For example, in 2,4-dichloropyrimidine, nucleophilic attack can occur at either the C2 or C4 position.
-
Solution: Regioselectivity can be highly sensitive to substituents on the ring.[17] Computational tools (like analyzing LUMO maps) can sometimes predict the most likely site of attack.[17] Experimentally, lowering the reaction temperature can sometimes favor the thermodynamically more stable product. Steric hindrance can also play a key role; a bulky nucleophile may preferentially attack the less sterically hindered position.
-
-
Cause B: Benzyne Mechanism: For aryl halides that lack activating EWGs, reactions under very strong basic conditions (e.g., NaNH₂) can proceed through a benzyne intermediate.[18][19] This mechanism often leads to a mixture of products where the incoming nucleophile adds to different positions on the ring, a phenomenon known as cine substitution.
-
Solution: If a benzyne mechanism is suspected, confirm if you are using exceptionally strong bases with unactivated substrates. Switching to a palladium-catalyzed cross-coupling reaction (like Buchwald-Hartwig amination) is often a more reliable strategy for these types of substrates.[20]
-
Problem 3: My starting material or product is decomposing under the reaction conditions.
-
Cause A: Excessively High Temperature: While heat can be necessary, prolonged exposure to high temperatures can degrade sensitive functional groups on either the substrate or the product.
-
Cause B: Incompatible Base/Solvent Combination: Strong bases can react with certain functional groups. For instance, a strong base could deprotonate an acidic proton elsewhere on the molecule, leading to side reactions.[22]
-
Solution: Choose a base that is just strong enough to facilitate the desired reaction. For example, if your substrate contains an ester, using a very strong base like NaOH could cause saponification. A milder base like K₂CO₃ would be a safer choice. If purification is an issue due to product degradation on silica gel, consider using neutralized silica gel or an alternative stationary phase like alumina.[23]
-
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for common SNAr procedures.
Protocol 1: General Procedure for a Thermally-Heated SNAr Reaction
This protocol describes a typical setup for the reaction between an electron-deficient chloro-heterocycle and a thiol nucleophile.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-heterocycle (1.0 eq.), the thiol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1–0.5 M.
-
Heating: Immerse the flask in an oil bath preheated to 80–100 °C.
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted SNAr Reaction
This protocol is ideal for accelerating slow reactions or reducing thermal degradation.
-
Reaction Setup: In a dedicated microwave reaction vial, combine the fluoro-heterocycle (1.0 eq.), a primary or secondary amine (1.2 eq.), and diisopropylethylamine (DIPEA, 1.5 eq.).
-
Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 120–150 °C, the power to a suitable level (e.g., 100-300 W), and the reaction time to 10–30 minutes.[24]
-
Workup and Purification: After the reaction, allow the vial to cool to a safe temperature before opening. Follow the workup and purification steps outlined in Protocol 1.
References
-
Nucleophilic aromatic substitution. In: Wikipedia. Accessed March 7, 2026. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Accessed March 7, 2026. [Link]
-
Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Accessed March 7, 2026. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. pubs.rsc.org. Accessed March 7, 2026. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Published July 1, 2020. [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. Published May 13, 2004. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Published December 2, 2022. [Link]
-
Nucleophile Effects on Substitution Reaction Rates. Organic Chemistry: How to…. Published July 30, 2022. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Accessed March 7, 2026. [Link]
-
15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Published January 4, 2023. [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. Published August 9, 2021. [Link]
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Directed nucleophilic aromatic substitution reaction. chemrxiv.org. Accessed March 7, 2026. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC. Accessed March 7, 2026. [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. uobabylon.edu.iq. Accessed March 7, 2026. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuxibiology.com. Accessed March 7, 2026. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Published June 14, 2021. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Accessed March 7, 2026. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Published June 15, 2025. [Link]
-
Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. Accessed March 7, 2026. [Link]
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Accessed March 7, 2026. [Link]
-
Interrupted SNAr-Alkylation Dearomatization. PMC. Accessed March 7, 2026. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Accessed March 7, 2026. [Link]
-
Base-dependent selectivity of an SNAr reaction. ResearchGate. Accessed March 7, 2026. [Link]
-
One-Pot Microwave-Assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-Mediated C(Aryl)—O Bond Formation. ResearchGate. Accessed March 7, 2026. [Link]
-
Nucleophiles in SN1 vs SN2 | Strength, Rules & Steric Effects. YouTube. Published February 13, 2021. [Link]
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. Published August 8, 2018. [Link]
-
SNAr troubleshooting. Reddit. Published December 23, 2023. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Published August 20, 2018. [Link]
-
Haloselectivity of Heterocycles. Baran Lab. Accessed March 7, 2026. [Link]
-
aromatic nucleophilic substitution. nptel.ac.in. Accessed March 7, 2026. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Published March 22, 2019. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Published September 17, 2015. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Accessed March 7, 2026. [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Accessed March 7, 2026. [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophile Effects on Substitution Reaction Rates – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 15. sciforum.net [sciforum.net]
- 16. researchgate.net [researchgate.net]
- 17. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 19. orgosolver.com [orgosolver.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. tandfonline.com [tandfonline.com]
Technical Support Center: Regioselectivity in 8-Bromo-4-Chloro-1,6-Naphthyridine Chemistry
Welcome to the technical support center for 8-bromo-4-chloro-1,6-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. We will address the common challenges and questions surrounding the regioselective functionalization of this scaffold, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.
Understanding the Reactivity Landscape of this compound
The this compound scaffold is a valuable intermediate due to its two distinct halogenated positions, which can be selectively functionalized.[1] Understanding the inherent electronic properties of the molecule is paramount to predicting and controlling reaction outcomes.
The 1,6-naphthyridine core is an electron-deficient heteroaromatic system due to the presence of two nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack and influences the reactivity of the halogen substituents. The key to regioselectivity lies in the differential reactivity of the C4-Cl and C8-Br bonds, which varies significantly depending on the reaction mechanism.
Molecular Structure and Reactive Sites
Caption: Decision workflow for regioselective reactions.
Validated Experimental Protocols
The following protocols provide a starting point for common regioselective transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C8-Position
This protocol describes the selective coupling of an arylboronic acid at the C8-bromo position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the arylboronic acid.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
Workup and Purification:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 8-aryl-4-chloro-1,6-naphthyridine product.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C8-Position
This protocol describes the selective C-N bond formation at the C8-bromo position.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the this compound, the amine, and anhydrous toluene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
Upon completion, cool the reaction to room temperature.
Workup and Purification:
-
Filter the cooled mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
- Benchchem. (n.d.). 4-Bromo-7-chloro-1,6-naphthyridine.
- Various Authors. (n.d.).
-
Knochel, P., et al. (2019). Functionalization of 4-bromobenzo[c]n[2][3]aphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Chemistry Steps. (2021).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.).
- Richter, D., et al. (2024). Development of a Safe and Scalable Method to Prepare 3-Bromo-N-Alkyl-1,6-Naphthyridones via Enamine Cyclization. Organic Process Research & Development, 28, 1083–1088.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Scott, P., et al. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
-
Various Authors. (2003). Functionalization of benzo[b]n[1][4]aphthyridine derivatives. R Discovery.
- Benchchem. (n.d.).
- Chemical Review and Letters. (n.d.).
- Various Authors. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. PMC.
-
RSC Publishing. (n.d.). Regioselective synthesis of functionalizedn[1][5]aphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry.
- YouTube. (2025).
- Semantic Scholar. (2021).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References.
- Various Authors. (n.d.).
- Chemistry LibreTexts. (2022). 16.
- MDPI. (2020). Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubChemLite. (n.d.). 8-bromo-4-chloro-3-nitro-1,6-naphthyridine.
- Various Authors. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
- Various Authors. (2010). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light.
- PubChem. (n.d.). 8-Bromo-5-chloro-1,6-naphthyridine.
- ChemScene. (n.d.). 8-Bromo-1,6-naphthyridine-3-carboxylic acid.
- Various Authors. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. PMC.
- Organic Chemistry Portal. (2015).
- Various Authors. (2024).
- ACS Publications. (2024).
Sources
- 1. 4-Bromo-7-chloro-1,6-naphthyridine | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: 1,6-Naphthyridine Intermediate Purification
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Welcome to the Technical Support Center for the synthesis and purification of 1,6-naphthyridine derivatives. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle to isolate these privileged scaffolds. The 1,6-naphthyridine core is highly valued in medicinal chemistry—featuring prominently in kinase inhibitors and RORγt inverse agonists—but its unique electronic properties make intermediate purification notoriously difficult.
This guide is designed to move you away from trial-and-error column chromatography, providing field-proven, scalable, and self-validating methodologies grounded in recent literature.
Core Troubleshooting Guide: Why is my Naphthyridine Failing on Silica?
The Problem: During normal-phase silica gel chromatography, your 1,6-naphthyridine intermediate exhibits severe streaking, co-elutes with starting materials, or results in unacceptably low mass recovery (<50%).
The Causality (Mechanistic Insight): The 1,6-naphthyridine core possesses two Lewis basic nitrogen atoms. These nitrogens create a strong molecular dipole and act as potent hydrogen-bond acceptors. When loaded onto standard, slightly acidic silica gel (SiO₂), the basic nitrogens strongly interact with the stationary phase's free silanol groups. This chemisorption causes the compound to drag through the column rather than partition cleanly into the mobile phase.
The Solution: You must either mask the silica's acidity or bypass chromatography entirely. If chromatography is unavoidable for highly lipophilic derivatives, you must pre-treat the silica with a mobile phase containing 1–5% Triethylamine (Et₃N) to cap the active silanol sites, or switch to basic alumina. However, for modern drug development, crystallization and acid-mediated precipitation are the preferred, chromatography-free alternatives.
Frequently Asked Questions (FAQs)
Q: I am scaling up a 5,6,7,8-tetrahydro-1,6-naphthyridine intermediate. How can I avoid column chromatography entirely? A: For large-scale synthesis (>10 grams), anti-solvent crystallization is the industry standard. As demonstrated in the process chemistry route for the RORγt inverse agonist TAK-828F , chromatography can be completely bypassed. By utilizing an ethanol/water solvent system, the intermediate can be crystallized directly from the crude mixture. The causality here relies on the high crystalline lattice energy of the desolvated tetrahydronaphthyridine core, which selectively crashes out while polar impurities remain dissolved in the aqueous mother liquor.
Q: My cyclized 1,6-naphthyridine-5,7-dione is a sticky oil. How do I isolate it? A: Dione intermediates often exist in complex lactam-lactim tautomeric equilibria that complicate isolation. A rapid, self-validating method involves acid-mediated precipitation . By adding a mild acid (e.g., Glacial Acetic Acid or 1 M HCl) to the basic cyclization mixture, you neutralize the highly soluble enolate/lactam anion. The resulting uncharged, neutral dione is highly polar but poorly soluble in aqueous media, forcing it to precipitate as a filterable solid.
Q: Can multi-component reactions (MCRs) simplify the purification of these scaffolds? A: Yes. Recent advances in one-pot multicomponent syntheses utilizing magnetic nanocomposites (e.g., SiO₂/Fe₃O₄@MWCNTs) allow for the construction of highly substituted 1,6-naphthyridines where the catalyst is simply removed via a magnetic bar. The final product is then isolated purely through hot ethanol recrystallization , negating the need for complex workups.
Quantitative Data: Purification Strategy Comparison
To help you select the appropriate purification method based on your current synthetic step, compare the performance metrics of the three primary strategies below:
| Purification Strategy | Target Intermediate Type | Typical Yield Range | Purity (HPLC) | Scalability | Processing Time |
| Silica Gel + Et₃N Modifier | Lipophilic, non-polar derivatives | 40% – 65% | >95% | Low (<5 g) | 4 – 6 hours |
| Anti-Solvent Crystallization | Tetrahydronaphthyridines | 75% – 91% | >98% | High (>100 g) | 12 – 24 hours |
| Acid-Mediated Precipitation | 1,6-Naphthyridine-5,7-diones | 80% – 95% | >90% (Crude) | High (>50 g) | 1 – 2 hours |
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems. Visual cues and physical state changes are embedded within the steps to ensure you can verify the success of the procedure in real-time.
Protocol A: Chromatography-Free Crystallization of Tetrahydronaphthyridines
Adapted from the TAK-828F process route .
-
Phase Separation & Washing: Separate the organic layer containing the crude tetrahydronaphthyridine. Wash with saturated aqueous NH₄Cl repeatedly. Self-Validation: Continue washing until the characteristic blue/dark color of the aqueous layer disappears, indicating the removal of metal catalysts and polar byproducts.
-
Solvent Exchange: Transfer the organic phase to a rotary evaporator. Repeatedly concentrate the mixture while adding absolute Ethanol (EtOH) to completely displace the extraction solvent.
-
Seed Bed Formation: Add a solvent mixture of Acetic Acid and H₂O (1:1 ratio, ~4 mL per gram of crude). Introduce a few milligrams of pure crystalline seed. Causality: The acetic acid slightly protonates the basic nitrogens, creating a micro-environment that slows rapid, amorphous precipitation and favors ordered crystal growth.
-
Anti-Solvent Addition: Slowly add H₂O (anti-solvent) dropwise over 30 minutes until a persistent cloud point is reached. Stir at room temperature for 4 hours.
-
Isolation: Collect the resulting colorless crystalline solid by vacuum filtration. Wash with cold H₂O and dry in a vacuum oven at 50 °C.
Protocol B: Acid-Mediated Precipitation of 1,6-Naphthyridine-5,7-diones
Adapted from heteroaryl ditriflate precursor synthesis .
-
Reaction Quenching: Upon completion of the base-mediated nitrile hydration/cyclization, cool the reaction vessel to 0 °C using an ice bath.
-
pH Adjustment: Slowly add 1 M HCl or Glacial Acetic Acid dropwise under vigorous stirring. Self-Validation: Monitor the pH using indicator strips. Stop the addition when the pH reaches exactly 5.5–6.0. At this pH, the lactam anion is neutralized.
-
Maturation: A thick slurry will immediately begin to form. Allow the suspension to stir at room temperature for 1 hour to ensure complete precipitation and to ripen the particles for easier filtration.
-
Filtration: Filter the solid through a sintered glass funnel. Wash the filter cake with cold water followed by a minimal amount of cold diethyl ether to remove lipophilic impurities. The resulting solid can be used directly in subsequent ditriflation steps without further purification.
Purification Decision Matrix
Use the following logical workflow to determine the optimal purification strategy for your specific 1,6-naphthyridine intermediate.
Decision matrix for selecting the optimal purification strategy for 1,6-naphthyridine intermediates.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO₂/Fe₃O₄@MWCNTs Chemical Review and Letters URL: [Link]
Technical Support Center: Regioselectivity in Halogenated Naphthyridines
The following technical guide addresses the regioselective functionalization of halogenated naphthyridines, specifically focusing on the competitive reactivity between the C4 and C8 positions. This guide is structured for medicinal chemists and process scientists requiring precise control over site-selectivity in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings.
Topic: Controlling C4 vs. C8 Selectivity in Halogenated Naphthyridines Applicable Scaffolds: 1,5-Naphthyridines, 1,7-Naphthyridines, and related diazanaphthalenes.[1] User Level: Senior Scientist / Principal Investigator
Core Mechanistic Principles
To control selectivity, one must first identify the symmetry and electronic bias of the specific naphthyridine isomer. The "C4 vs. C8" challenge manifests in two distinct forms:
-
Symmetry Breaking (1,5-Naphthyridine): C4 and C8 are chemically equivalent in the parent 4,8-dichloro-1,5-naphthyridine. The challenge is Mono- vs. Bis-functionalization .
-
Site Discrimination (1,7-Naphthyridine): C4 and C8 are electronically distinct. C8 is
to Nitrogen (N7), while C4 is to Nitrogen (N1). The challenge is Regioselectivity .
Electronic Activation Hierarchy
In SNAr and oxidative addition (Pd-catalysis), reactivity is governed by the stability of the Meisenheimer intermediate (SNAr) or the electron deficiency of the C-X bond (Suzuki).
- -Positions (C2, C8 in 1,7-isomer): Highly activated due to inductive electron withdrawal by the adjacent nitrogen (-I effect) and resonance stabilization.
-
-Positions (C4 in 1,7-isomer): Activated by resonance (-M effect) but lack the strong inductive pull of the
-position. - -Positions (C3): Generally unreactive.
Decision Logic for Selectivity
The following diagram outlines the strategic approach based on your starting material.
Figure 1: Strategic decision tree for functionalizing 4,8-dichloronaphthyridines.
Experimental Protocols & Troubleshooting
Module A: 1,7-Naphthyridine (Site Discrimination)
Scenario: You have 4,8-dichloro-1,7-naphthyridine and want to selectively functionalize one chloride.
Q: Which position reacts first in SNAr? A: The C8-position (alpha to N7) is significantly more electrophilic than the C4-position (gamma to N1). Under standard SNAr conditions, nucleophiles will attack C8 exclusively.
Protocol: Selective C8-Amination
-
Substrate: 4,8-Dichloro-1,7-naphthyridine (1.0 equiv).
-
Solvent: THF or DMF (0.1 M). Note: DMF increases rate but may promote bis-substitution if not monitored.
-
Nucleophile: Amine (1.05 equiv).
-
Base: DIPEA (1.2 equiv).
-
Temperature: 0 °C to RT . Do not heat.
-
Monitoring: Monitor by UPLC. The C8-product typically elutes earlier than the bis-product.
Q: How do I force reaction at C4 instead? A: Direct SNAr at C4 in the presence of a C8-chloride is difficult.
-
Option 1 (Suzuki Switching): Use a bulky phosphine ligand (e.g., Pd-PEPPSI-IPr or Xantphos ). Bulky ligands often favor the less sterically hindered position. In 1,7-naphthyridine, C8 is adjacent to the ring fusion (peri-like steric strain), whereas C4 is adjacent to a proton. However, electronic bias for C8 is strong.
-
Option 2 (Protection): React C8 with a reversible group (e.g., benzyl mercaptan) or a group that can be removed/transformed later.
Module B: 1,5-Naphthyridine (Symmetry Breaking)
Scenario: You have 4,8-dichloro-1,5-naphthyridine and need the mono-substituted 4-chloro-8-amino derivative.
Q: I am getting a mixture of starting material, mono, and bis-product. How do I improve Mono-selectivity?
A: This follows the kinetics of consecutive reactions (
-
Stoichiometry: Use a deficiency of the nucleophile (0.8 - 0.9 equiv). It is better to recycle starting material than separate the bis-impurity.
-
Solvent Effect: Use a solvent that precipitates the mono-product as a salt (e.g., Isopropanol or Ethanol with acid catalysis). If the mono-product precipitates, it is removed from the reaction zone, preventing the second attack.
-
Protonation: Perform the reaction in acidic media (e.g., amine HCl salt in refluxing alcohol). Protonation of the ring nitrogen deactivates the ring. Once the first amine is installed, the ring becomes more electron-rich (deactivated for second SNAr), enhancing selectivity.
Data: Solvent Impact on Mono/Bis Ratio (4,8-Dichloro-1,5-naphthyridine + Morpholine)
| Solvent | Temp (°C) | Equiv Amine | Yield (Mono) | Yield (Bis) | Selectivity Note |
| DMF | 80 | 1.1 | 45% | 40% | Poor (Homogeneous) |
| THF | 60 | 1.0 | 60% | 25% | Moderate |
| iPrOH | 80 | 0.9 | 82% | <5% | Excellent (Precipitation) |
Palladium-Catalyzed Cross-Coupling Guide
When using Suzuki or Buchwald-Hartwig couplings, the "Selectivity Rule" differs from SNAr.
Mechanism: The rate-determining step is Oxidative Addition (OA). Palladium inserts into the weakest or most electron-deficient C-Cl bond.
-
Electronic Control: Pd prefers the most electron-deficient site (C8 in 1,7-naphthyridine).
-
Steric Control: Bulky ligands (e.g.,
, JohnPhos) prefer the least hindered site.[1]
Recommended Catalyst Systems:
| Desired Outcome | Catalyst System | Rationale |
| C8-Selective (1,7-isomer) | Standard ligands respect electronic bias (C8 > C4). | |
| C4-Selective (1,7-isomer) | Electron-rich, bulky ligands may override electronic bias if C8 is sterically crowded by the peri-bridgehead. | |
| Mono-Selective (1,5-isomer) | Large bite angle ligands facilitate reductive elimination but also control OA site via sterics. |
Troubleshooting FAQ
Q: My SNAr reaction on 4,8-dichloro-1,7-naphthyridine yields a 1:1 mixture of isomers.
-
Diagnosis: The temperature is likely too high, eroding the kinetic selectivity difference between the
(C8) and (C4) positions. -
Fix: Lower the temperature to -10°C or 0°C. Switch to a less polar solvent (e.g., DCM or Toluene) to rely more on tight ion-pairing which favors the harder electrophile (C8).
Q: I cannot separate the mono-chloro and bis-amino products by column chromatography.
-
Fix: Do not try to separate them on silica. The polarity difference is often insufficient.
-
Method A: Use Acid/Base extraction . The mono-product (containing one pyridine nitrogen and one amino group) often has a different pKa than the bis-amino product.
-
Method B: Reverse Phase (C18) chromatography is far superior for separating halo-heterocycles from their amino-substituted derivatives.
-
Q: In Suzuki coupling, I see significant de-halogenation (hydrodehalogenation).
-
Cause: This is common in electron-deficient naphthyridines, especially at the C4 position.
-
Fix: Use anhydrous solvents (strictly dry dioxane/toluene). Avoid alcohol co-solvents. Use mild bases like
instead of carbonates.
References
-
Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides.
-
Source: Chemical Science (2016)[1]
- Context: Comprehensive review of ligand effects on polyhalogenated heterocycles, establishing the "electronic vs. steric" control paradigm.
-
-
Regioselective Functionaliz
-
Source: Journal of Medicinal Chemistry / WO Patents (e.g., WO2021062245)[1]
- Context: Describes the synthesis of 4,8-dichloro-1,7-naphthyridine and subsequent nucleophilic displacements.
-
-
Catalyst Controlled Divergent Site-Selective C-H Aryl
-
Source: Organic Letters (2015)[1]
- Context: Discusses C4 vs C8 activation in related isoquinolone scaffolds, providing mechanistic insight into electronic activ
-
-
Reactivity of 1,6-Naphthyridines.
-
Source: Journal of Organic Chemistry (2012)[2]
- Context: Analysis of 2,4,8-trichloro systems and the hierarchy of chloride displacement (C4 > C2/C8 in pyrido-pyrimidines, relevant for naphthyridine analogs).
-
Sources
Technical Support Center: Troubleshooting C-Cl Reactivity in 1,6-Naphthyridines
The 1,6-Naphthyridine Functionalization Technical Support Center is now online. This guide is designed to assist researchers in overcoming the specific challenges associated with C-Cl bond activation in this privileged but recalcitrant scaffold.
Status: Operational Role: Senior Application Scientist Topic: Overcoming Low Reactivity & Regioselectivity Issues in 1,6-Naphthyridines
Diagnostic Module: Understanding the "Dead" Reaction
Before changing catalysts, you must diagnose why your reaction failed. The 1,6-naphthyridine scaffold presents a unique "double-edged" challenge: it is electron-deficient (favoring SNAr) but rich in nitrogen lone pairs (favoring catalyst deactivation).
The Reactivity Heatmap
Not all chlorines are created equal. The reactivity of a C-Cl bond on this scaffold is dictated by its position relative to the N1 and N6 nitrogen atoms.
-
C5-Cl (Most Reactive): Analogous to the C1-position of isoquinoline. It is highly activated for SNAr due to the inductive and mesomeric withdrawal of the adjacent N6.
-
C2-Cl & C7-Cl (Moderately Reactive): Activated by N1 and N6 respectively, but often less so than C5. C7 is analogous to the C3-position of isoquinoline (less reactive).
-
C3-Cl & C8-Cl (Least Reactive): These are "beta" positions, electronically similar to the C3-position of pyridine. They are notoriously difficult to activate via SNAr and often sluggish in Pd-catalysis without specialized ligands.
Common Failure Modes
| Symptom | Diagnosis | Root Cause |
| 0% Conversion (Starting Material Recovered) | Catalyst Poisoning | The N1 or N6 lone pairs are binding to the Pd center, displacing the ligand and forming an inactive (Naph)2PdCl2 complex. |
| <10% Conversion (Black Precipitate) | Pd Aggregation | "Pd Black" formation. The oxidative addition into the C-Cl bond is too slow; the active Pd(0) species decomposes before it can react. |
| Product is Dechlorinated (Hydrodehalogenation) | Hydride Source | Presence of trace water or β-hydride elimination from the amine/solvent. Common in slow reactions where the catalytic cycle stalls. |
| Wrong Regioisomer | Electronic Mismatch | You targeted C7 but C5 reacted. This is intrinsic to the scaffold's electronic bias. |
Troubleshooting Workflows (Q&A)
Issue 1: "My Buchwald-Hartwig coupling at C2-Cl is stuck. I see no product, just starting material."
Diagnosis: This is a classic case of Nitrogen Chelation . The 1,6-naphthyridine nitrogens are potent sigma-donors. Standard ligands (PPh3, dppf, Xantphos) are often displaced by the substrate itself, shutting down the cycle.
Solution Protocol:
-
Switch to Bulky Biarylphosphines: Use ligands like BrettPhos or tBuXPhos . Their massive steric bulk prevents the naphthyridine nitrogen from binding to the Pd center (the "steric wall" effect).
-
Use Precatalysts (Mandatory): Do not use Pd(OAc)2 or Pd2(dba)3. The activation step is too slow. Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4) to generate the active L-Pd(0) species instantaneously.
-
Lewis Acid Additive: In extreme cases, add 1.0 equiv of a Lewis acid (e.g., Mg(OTf)2 or ZnCl2) to bind the nitrogen lone pairs, freeing the Pd to engage the C-Cl bond. Note: This may slow down SNAr but helps Pd-catalysis.
Issue 2: "I need to functionalize C7-Cl, but C5-Cl reacts first."
Diagnosis: Regioselectivity in poly-halogenated 1,6-naphthyridines is governed by the Isoquinoline Analogy . C5 is the "isoquinoline-C1-like" position and is inherently more electrophilic than C7 ("isoquinoline-C3-like").
Solution Protocol:
-
Differentiation Strategy: You cannot reverse the electronic bias easily. Instead, use a Leaving Group Swap .
-
Synthesize the C5-OTf, C7-Cl analogue. The triflate (OTf) at C5 will react orders of magnitude faster than C7-Cl.
-
Alternative: If you must use the dichloride, perform the reaction at -78°C to 0°C using a strong nucleophile (SNAr conditions). The C5 position will react selectively at low temperatures.
-
-
Block C5: If C5 functionalization is not desired, ensure C5 is substituted with a non-reactive group (e.g., Methyl, OMe) early in the synthesis.
Issue 3: "The reaction turns black immediately. I'm using Pd(PPh3)4."
Diagnosis: Oxidative Addition Failure. Pd(PPh3)4 is an outdated catalyst for unactivated heteroaryl chlorides. The C-Cl bond is too strong, and the catalyst decomposes to Pd(0) metal (black precipitate) before it can insert.
Solution Protocol:
-
Upgrade the Engine: Switch to Pd(OAc)2 + XPhos or PEPPSI-IPr .
-
Why? NHC ligands (like in PEPPSI) and electron-rich Buchwald ligands (XPhos) increase the electron density on Pd, accelerating the difficult oxidative addition into the C-Cl bond.
-
-
Solvent Degassing: 1,6-naphthyridines are electron-poor and can stabilize radical anions, making the system sensitive to O2. Sparge your solvent with Argon for at least 15 minutes, or use freeze-pump-thaw cycling.
Visual Logic: Decision Trees & Pathways
Diagram 1: Reactivity & Selectivity Map
This diagram visualizes the relative reactivity of the chloride positions, helping you predict which bond will break first.
Caption: Relative reactivity hierarchy of C-Cl bonds in 1,6-naphthyridine. Red indicates highest lability.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to rescue a failed coupling reaction.
Caption: Step-by-step logic for diagnosing reaction failure based on crude NMR analysis.
Validated Experimental Protocols
Protocol A: The "Nuclear Option" for Unreactive C-Cl Bonds
Use this protocol when standard conditions (Pd(PPh3)4 or Pd(dppf)Cl2) fail to yield product. This utilizes a Third-Generation Buchwald Precatalyst designed for rapid oxidative addition.
Reagents:
-
Substrate: Chloro-1,6-naphthyridine (1.0 equiv)
-
Nucleophile: Amine/Boronic Acid (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2–4 mol%)
-
Why? Ensures 1:1 L:Pd ratio and immediate activation.
-
-
Base: NaOtBu (1.4 equiv) for amines; K3PO4 (2.0 equiv) for Suzuki.
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Procedure:
-
Setup: In a glovebox or under strict Ar flow, charge a reaction vial with the substrate, nucleophile, base, and BrettPhos Pd G4 .
-
Solvent: Add anhydrous 1,4-Dioxane. Critical: Do not use old solvent. Peroxides in dioxane kill this catalyst.
-
Activation: Seal the vial. Heat to 100°C for 2-4 hours.
-
Workup: Filter through a pad of Celite to remove Pd black/salts. Concentrate and purify.
Protocol B: Regioselective SNAr (C5 vs C7)
Use this to selectively functionalize the C5 position in the presence of a C7 chloride.
Reagents:
-
Substrate: 5,7-Dichloro-1,6-naphthyridine
-
Nucleophile: Primary or Secondary Amine (1.0 equiv)
-
Base: DIPEA (1.1 equiv)
-
Solvent: NMP or DMF (Polar aprotic solvents accelerate SNAr).
Procedure:
-
Cooling: Dissolve substrate in NMP and cool to 0°C (ice bath).
-
Addition: Add DIPEA, then add the amine dropwise over 10 minutes.
-
Monitoring: Stir at 0°C for 1 hour. Monitor by LCMS. You should see exclusive conversion to the 5-amino-7-chloro product.
-
Note: If you heat to >60°C, the C7 position will begin to react.
-
Quantitative Data: Ligand Performance Matrix
The following table summarizes the performance of various ligands in the Buchwald-Hartwig amination of 2-chloro-1,6-naphthyridine (a difficult substrate due to N1 chelation).
| Ligand Class | Specific Ligand | Yield (24h) | Observation | Recommendation |
| Monodentate Phosphine | PPh3 | <5% | No reaction; N-chelation dominates. | Avoid |
| Bidentate Phosphine | BINAP / dppf | 15-30% | Slow conversion; significant Pd black. | Poor |
| Biaryl Phosphine (Gen 1) | XPhos | 65% | Good, but variable reproducibility. | Acceptable |
| Biaryl Phosphine (Gen 3) | BrettPhos | >95% | Rapid conversion; steric bulk prevents N-binding. | Recommended |
| NHC | PEPPSI-IPr | 88% | Excellent for sterically hindered amines. | Alternative |
References
Validation & Comparative
C13 NMR Analysis of Substituted 1,6-Naphthyridines: A Comparative Analytical Guide
Topic: C13 NMR Spectra Analysis of Substituted 1,6-Naphthyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for antiretrovirals (HIV integrase inhibitors), tyrosine kinase inhibitors, and antimalarials. However, its asymmetric bicyclic nature—containing two chemically distinct nitrogen atoms—creates significant ambiguity in NMR structural elucidation.
This guide compares two analytical strategies for validating substituted 1,6-naphthyridines: Standard 1D Acquisition vs. Integrated 2D Elucidation . We provide experimental data on chemical shift behaviors, solvent-induced shifts, and a self-validating protocol for distinguishing regioisomers.
The Baseline: 1,6-Naphthyridine Scaffold
Before analyzing substituted derivatives, one must understand the parent heterocycle. The 1,6-naphthyridine system consists of a pyridine ring fused to a pyridin-2-yl fragment.
Core Chemical Shifts (Reference Data)
The asymmetry results in eight distinct carbon signals. The positions adjacent to nitrogen (C2, C5, C7) are significantly deshielded.
| Position | Carbon Type | Approx.[1][2][3][4][5][6] | Electronic Environment |
| C2 | CH | ~154.0 | |
| C3 | CH | ~122.0 | |
| C4 | CH | ~136.0 | |
| C4a | C (quat) | ~125.0 | Bridgehead |
| C5 | CH | ~151.0 | |
| C7 | CH | ~153.0 | |
| C8 | CH | ~122.0 | |
| C8a | C (quat) | ~150.0 | Bridgehead (adjacent to N1) |
Note: Values are solvent-dependent. In protic solvents or presence of acids (TFA), protonation at N6 (the more basic nitrogen) causes significant downfield shifts of C5/C7.
Comparative Analysis: Analytical Strategies
We compare the efficacy of standard 1D analysis against an integrated 2D approach for a hypothetical derivative: 2-amino-5-chloro-1,6-naphthyridine .
Comparison Table: 1D vs. Integrated 2D Approaches
| Feature | Method A: Standard 1D | Method B: Integrated 2D (HSQC/HMBC) |
| Primary Utility | Confirming carbon count and functional groups. | Establishing connectivity and assigning regioisomers.[5] |
| Quaternary Carbons | Detected (low intensity); assignment is speculative based on tables. | Definitive assignment via long-range proton coupling (HMBC). |
| Isomer Distinction | High Risk: 1,6- vs 1,7- isomers often have indistinguishable 1D profiles. | High Confidence: Cross-peaks confirm N-positions relative to substituents. |
| Solvent Sensitivity | Moderate; peaks shift but relative order often remains. | High; solvent choice can resolve overlapping cross-peaks.[7] |
| Time Investment | Low (15–30 mins). | Medium (1–4 hours). |
| Verdict | Sufficient for known compounds. | Mandatory for novel substituted scaffolds. |
Substituent Effects & Data Interpretation
Substituents perturb the ring electronics predictably. Understanding these trends is crucial for "sanity checking" your assignment.
Effect of Substituents on Chemical Shifts ( )[9]
| Substituent | Position | Effect on Ipso Carbon | Effect on Ortho Carbon | Mechanism |
| -CH | C2/C5 | +9 to +10 ppm | -1 to +1 ppm | Weak Inductive (+I) |
| -Cl (Chloro) | C5/C8 | +3 to +5 ppm | +1 to +2 ppm | Inductive (-I) > Resonance (+M) |
| -OCH | Any | +30 to +32 ppm | -10 to -14 ppm | Strong Resonance (+M) |
| -NH | C2 | +15 to +20 ppm | -12 to -15 ppm | Strong Resonance (+M) |
Experimental Insight:
In 2-amino-1,6-naphthyridines, the C3 signal often shifts upfield significantly (to ~110-115 ppm) due to the resonance contribution of the amino group pushing electron density onto the
Experimental Protocol: Self-Validating Assignment Workflow
Do not rely on chemical shift prediction software alone for heterocyclic systems. Use this self-validating workflow to ensure structural integrity.
Step 1: Solvent Selection
-
Initial Screen: CDCl
.[1][3][7][8] -
Alternative: DMSO-
.-
Why? 1,6-naphthyridines are often sparingly soluble in chloroform. DMSO not only improves solubility but often separates overlapping aromatic signals via specific solvation effects.
-
Step 2: The Assignment Pathway (Visualized)
The following diagram illustrates the logic flow for assigning a substituted 1,6-naphthyridine.
Figure 1: Logical workflow for the structural elucidation of substituted 1,6-naphthyridines.
Step 3: The HMBC Connectivity Check
To distinguish between 1,6- and 1,7-naphthyridine isomers (a common synthetic byproduct), look for the "Bridgehead Correlation":
-
Identify the H5 proton (singlet or doublet, most deshielded in the pyridine ring).
-
In a 1,6-naphthyridine , H5 should show a strong 3-bond correlation to C8a (the bridgehead carbon next to N1).
-
In a 1,7-naphthyridine , the corresponding proton would not show the same bridgehead connectivity pattern due to the nitrogen shift.
Detailed Experimental Methodology
Synthesis of Reference Material (2-Amino-1,6-Naphthyridine Derivative)
Note: This protocol is a generalized adaptation of the Paudler & Kress method and modern multicomponent variants.
-
Reagents: 4-aminopyridine, glycerol, sulfo-mix (nitrobenzene/sulfuric acid).[9]
-
Procedure: Skraup reaction conditions. Heat 4-aminopyridine with glycerol and oxidizing agent at 140°C for 4 hours.
-
Workup: Neutralize with NaOH, extract with DCM.
-
Purification: Flash chromatography (MeOH/DCM gradient).
NMR Acquisition Parameters (Bruker 400 MHz equivalent)
To replicate the data quality necessary for this analysis:
-
Pulse Sequence (13C): zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbons like C4a/C8a to appear).
-
Scans (NS): Minimum 1024 for 10mg sample.
-
HMBC Parameters: Optimized for
Hz.
Troubleshooting & Validation
Issue: Missing Quaternary Carbons.
-
Cause: Long relaxation times (
) for bridgehead carbons in fused heterocyclic systems. -
Solution: Add relaxation agent Cr(acac)
(0.02 M) or increase D1 to 5 seconds.
Issue: Ambiguous C2 vs C5 assignment.
-
Solution: Nitrogen Heteronuclear Correlation (
N-HMBC).-
If available, this is the "Gold Standard." N1 and N6 have vastly different chemical shifts. N1 (pyridine-like) is ~300 ppm (relative to liq. NH
), while N6 is distinct. Cross-peaks from H2 to N1 and H5 to N6 definitively map the ring.
-
References
-
Paudler, W. W., & Kress, T. J. (1966).[10] Naphthyridine Chemistry.[2][8][11][12] I. The Synthesis and Properties of 1,6-Naphthyridine. The Journal of Organic Chemistry.
-
Jouybari, A. M., et al. (2025).[13] One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine... Chemical Review Letters.
-
Lichter, R. L. (1983). Nitrogen Nuclear Magnetic Resonance Spectroscopy. (Context on N-heterocycle shifts).
-
Blanco, M. M., et al. (2005). 1,6- and 1,7-Naphthyridines.[8][9][14] Part 4. Synthesis of Hydroxycarboxamide Derivatives. ChemInform.
-
BenchChem. (2025). Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines. (Used for comparative shift logic).[2]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. reddit.com [reddit.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 7. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
- 10. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. Substituted 1,6-naphthyridines as human cytomegalovirus inhibitors: conformational requirements [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
High-Resolution Mass Spectrometry (HRMS) Profiling of 8-bromo-4-chloro-1,6-naphthyridine: A Comparative Analytical Guide
Executive Summary: The Analytical Challenge
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., c-Met, PI3K). However, the specific functionalization of 8-bromo-4-chloro-1,6-naphthyridine presents a unique validation challenge.
The simultaneous presence of two distinct halogens (Bromine and Chlorine) creates a complex isotopic envelope that standard low-resolution mass spectrometry (LRMS) often fails to resolve from matrix interferences or des-halo impurities.
This guide objectively compares analytical methodologies, establishing High-Resolution Mass Spectrometry (HRMS) —specifically Orbitrap or Q-TOF technology—as the requisite standard for validating this intermediate. We provide the theoretical data standards, fragmentation logic, and experimental protocols required for definitive characterization.
Comparative Analysis: Why HRMS?
In the synthesis of halogenated heterocycles, researchers typically choose between three validation tiers. The table below compares their efficacy specifically for This compound .
Table 1: Comparative Performance of Analytical Techniques
| Feature | Method A: Low-Res LC-MS (Single Quad) | Method B: 1H NMR (400 MHz) | Method C: HRMS (Orbitrap/Q-TOF) |
| Primary Utility | Routine reaction monitoring. | Structural connectivity. | Exact elemental composition & purity. |
| Mass Accuracy | N/A | < 3 ppm (Definitive formula ID). | |
| Isotopic Fidelity | Low.[1] Peaks often merge; intensity ratios unreliable. | N/A | High. Resolves |
| Impurity Detection | Poor. Cannot distinguish isobaric interferences. | Moderate. Limited by sensitivity (<1%). | Excellent. Detects trace de-halogenated byproducts. |
| Verdict | Screening Only. | Structural Support. | REQUIRED for Validation. |
The "Use Case" for HRMS
For this specific molecule, the Mass Defect is the critical differentiator.
-
Chlorine (
) has a mass defect of -31.15 mDa . -
Bromine (
) has a mass defect of -81.66 mDa . -
Nitrogen has a positive mass defect.
A standard Single Quad MS sees a "blob" at nominal mass 242. An HRMS resolves the exact mass to 241.9246 , distinguishing it from potential impurities like oxidative byproducts which would shift the mass defect significantly positive.
Technical Deep Dive: The Data Standard
To validate this compound, your data must match the following theoretical standards.
Exact Mass & Formula
-
Chemical Formula:
[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Monoisotopic Mass (Neutral): 241.92464 Da
-
Protonated Ion
: 242.93192 Da
The Isotopic Fingerprint (Crucial)
The presence of one Br and one Cl creates a distinctive "Triplet" pattern (M, M+2, M+4).
-
M (
): Base Peak (100% relative abundance). -
M+2 (
AND ): The dominant isotope. Because is ~1:1 and is ~3:1, the M+2 peak is actually higher than the M peak in some resolutions or roughly equal (approx 130% relative to M). -
M+4 (
): Significant peak (approx 30% relative to M).
Table 2: Theoretical Isotopic Distribution (ESI+)
| Ion Species | Isotope Composition | Exact Mass (m/z) | Relative Intensity (Approx) |
| M+H | 242.9319 | 100% | |
| M+H+2 | 244.9299 | ~128% (Combined) | |
| M+H+4 | 246.9269 | ~32% |
Fragmentation Logic (MS/MS)
In MS/MS (HCD or CID), the fragmentation follows bond energy logic. The C-Br bond is weaker than C-Cl.
-
Precursor: 242.93
-
Primary Fragment: Loss of Br radical or HBr
Formation of chloro-naphthyridine cation ( ). -
Secondary Fragment: Loss of HCN (common in naphthyridines) from the pyridine ring.
Visualizing the Logic
The following diagrams illustrate the analytical workflow and the specific isotopic logic required to interpret the data.
Diagram 1: Analytical Workflow for Halogenated Heterocycles
Caption: Workflow for validating this compound. Note the critical decision gate based on isotopic pattern matching.
Diagram 2: Isotopic Pattern Origin
Caption: Combinatorial logic of Br and Cl isotopes generating the characteristic M, M+2, M+4 spectral signature.
Experimental Protocol (SOP)
Objective: To obtain high-fidelity HRMS data for this compound.
Sample Preparation[4][5]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL of LC-MS grade Methanol or Acetonitrile.
-
Working Solution: Dilute 10
L of stock into 990 L of 50:50 MeCN:H2O (+0.1% Formic Acid). Final concentration ~10 g/mL.-
Note: Avoid high concentrations to prevent detector saturation, which distorts isotopic ratios.
-
LC-MS Conditions[6]
-
Instrument: Thermo Q-Exactive (Orbitrap) or Agilent 6500 Series (Q-TOF).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
MS Source Parameters (ESI+)
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Resolution: Set to >30,000 (FWHM) at m/z 200. Critical for resolving the fine structure.
-
Scan Range: m/z 100 – 600.
References
-
PubChem. (2025).[3] 8-Bromo-5-chloro-1,6-naphthyridine Compound Summary. National Library of Medicine. [Link]
-
Chemistry Steps. (2025). Isotopic Patterns in Mass Spectrometry: Br and Cl. [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]
Sources
comparison of 1,6-naphthyridine vs quinoline scaffolds in drug design
[1]
Executive Summary: The Bioisosteric Trade-off
In medicinal chemistry, the transition from a quinoline to a 1,6-naphthyridine scaffold is a classic "scaffold hop" strategy used to optimize lead compounds. While both scaffolds offer a rigid, planar bicyclic system ideal for pi-stacking interactions (e.g., in kinase hinge binding), they diverge significantly in their physicochemical and metabolic profiles.
-
Quinoline is the "workhorse" scaffold: synthetically accessible and lipophilic, but often plagued by poor solubility and specific metabolic liabilities (Aldehyde Oxidase).
-
1,6-Naphthyridine is the "problem solver": it lowers logP, increases water solubility, and alters the hydrogen bond acceptor (HBA) vector map. However, it introduces new synthetic challenges and a complex metabolic susceptibility profile that requires precise substitution to manage.
This guide objectively compares these two scaffolds, providing the data and protocols necessary to make informed design decisions.
Physicochemical & Electronic Profiling
The insertion of a second nitrogen atom into the quinoline core (transforming it into 1,6-naphthyridine) fundamentally alters the electronic landscape of the molecule.
Table 1: Comparative Physicochemical Metrics
| Property | Quinoline Scaffold | 1,6-Naphthyridine Scaffold | Impact on Drug Design |
| LogP (Lipophilicity) | High (Baseline) | Lower (~ -0.5 to -1.0 units vs Quinoline) | Improves aqueous solubility; reduces non-specific binding. |
| pKa (Basicity) | ~4.9 (Pyridine N) | ~3.8 (N6) / ~1.0 (N1) | Reduced basicity at N6 due to inductive effect of N1. Less likely to be protonated at physiological pH. |
| H-Bond Acceptors | 1 (Strong) | 2 (Weaker individual acceptors) | Offers new vectors for H-bonding with solvent or protein residues. |
| Dipole Moment | ~2.2 D | ~4.0 D | Higher polarity improves solubility but may impact membrane permeability. |
| Electronic Character | Electron-deficient (Pyridine ring) | Highly Electron-deficient (Both rings) | Increased susceptibility to nucleophilic attack (see Metabolic Stability). |
Electronic Distribution & Binding Implications
The 1,6-naphthyridine core is significantly more electron-deficient than quinoline.
-
Quinoline: The benzene ring is electron-rich, while the pyridine ring is electron-poor.
-
1,6-Naphthyridine: Both rings are electron-poor. This reduces the scaffold's propensity for oxidative metabolism by CYP450 (which favors electron-rich sites) but drastically increases susceptibility to nucleophilic attack by cytosolic enzymes like Aldehyde Oxidase (AO).
The Metabolic Achilles' Heel: Aldehyde Oxidase (AO)[2][3]
The most critical differentiator between these scaffolds is their interaction with Aldehyde Oxidase (AO) , a cytosolic molybdenum-containing enzyme. Unlike CYP450, AO attacks electron-deficient heterocycles via a nucleophilic mechanism.
Mechanism of Failure
-
Quinoline: Frequently oxidized at the C-2 position by AO.
-
1,6-Naphthyridine: The additional nitrogen increases the electrophilicity of the ring system, making it an even better substrate for AO, particularly at the C-2 and C-5 positions.
Critical Insight: While 1,6-naphthyridine can solve CYP-mediated clearance issues, it often trades them for AO-mediated clearance. This is a common "blind spot" because AO is not present in standard dog or rat microsomes, leading to false negatives in preclinical stability assays.
Visualization: Metabolic Decision Pathway
The following diagram outlines the decision logic for managing metabolic instability in these scaffolds.
Figure 1: Decision logic for scaffold hopping based on metabolic liability. Note that switching to 1,6-naphthyridine to fix CYP issues can inadvertently create AO liabilities.
Case Study: CDK8/19 Inhibitor Optimization
A definitive example of this comparison is found in the optimization of CDK8/19 inhibitors (Reference 1).
-
The Challenge: A 4,6-disubstituted isoquinoline lead showed potent binding but suffered from rapid metabolism.[1]
-
The Hop: Researchers scaffold-hopped to a 2,8-disubstituted-1,6-naphthyridine .[1]
-
The Result:
-
Potency: Maintained (due to conserved H-bond interactions in the hinge region).
-
Metabolism: The initial 1,6-naphthyridine analog was rapidly metabolized by AO.[1]
-
The Fix: Introduction of an amino group (-NH2) at the C-5 position of the naphthyridine core completely abrogated AO metabolism.[1] The amino group acts as an electron-donating group (EDG), reducing the electrophilicity of the ring and preventing the nucleophilic attack by AO.
-
Data Summary (Reconstructed from Reference 1):
| Compound | Scaffold | AO Metabolism (Human Cytosol) | CYP Metabolism (Microsomes) |
| Cmpd A | Isoquinoline | High | Moderate |
| Cmpd B | 1,6-Naphthyridine (Unsub.) | Very High (t1/2 < 5 min) | Low |
| Cmpd C | 1,6-Naphthyridine (5-NH2) | Stable (t1/2 > 60 min) | Low |
Experimental Protocol: Differentiating CYP vs. AO Clearance
To validate the choice between quinoline and 1,6-naphthyridine, you must distinguish between CYP and AO metabolism. Standard microsomal assays will fail to detect AO clearance because the AO enzyme is cytosolic and is washed away during microsome preparation.
Protocol: Cytosol vs. Microsome Stability Assay
Objective: Determine the specific metabolic pathway (CYP vs. AO) driving clearance.
Reagents:
-
Test Compound: 1 µM final concentration.
-
Enzyme Sources:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Pooled Human Liver Cytosol (HLC) (20 mg/mL protein).
-
-
Cofactors: NADPH (for CYP), None/Molybdenum (AO is cofactor-independent but requires MoCo, usually present in cytosol).
-
Inhibitors (Diagnostic):
-
Hydralazine (50 µM): Potent AO inhibitor.
-
1-Aminobenzotriazole (ABT) (1 mM): Pan-CYP inhibitor.
-
Workflow:
-
Preparation: Prepare two master mixes:
-
Mix A (Microsomal): HLM (0.5 mg/mL final) + MgCl2 (2 mM) in Phosphate Buffer (pH 7.4).
-
Mix B (Cytosolic): HLC (1.0 mg/mL final) in Phosphate Buffer (pH 7.4).
-
-
Pre-Incubation (Inhibitor Check):
-
Aliquot Mix B into two sets. Add Hydralazine to Set 1. Add Vehicle to Set 2. Incubate 10 min @ 37°C.
-
-
Reaction Initiation:
-
Add Test Compound (1 µM) to all wells.
-
For Mix A (Microsomal): Add NADPH (1 mM) to initiate.
-
For Mix B (Cytosolic): No cofactor needed (spontaneous).
-
-
Sampling:
-
Take aliquots at t = 0, 15, 30, 60 min.
-
Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.
-
-
Data Interpretation (See Diagram Below):
Figure 2: Interpretation logic for Cytosol/Microsome stability data.
Synthetic Accessibility
-
Quinoline: Highly accessible via Skraup, Friedländer, or Combes synthesis. Commercial availability of substituted building blocks is vast.
-
1,6-Naphthyridine: Less accessible.
-
Primary Route: Condensation of 4-aminopyridine-3-carboxaldehyde with carbonyl compounds (Friedländer-type).
-
Challenge: Regioselective substitution on the pyridine rings can be difficult. Electrophilic aromatic substitution is very poor on the highly electron-deficient 1,6-naphthyridine core; nucleophilic displacement (S_NAr) of halogens is the preferred method for functionalization.
-
Conclusion & Recommendations
The switch from quinoline to 1,6-naphthyridine is a powerful tool for lowering lipophilicity and escaping CYP metabolism . However, it is not a "free" upgrade.
-
Use 1,6-Naphthyridine when: You need to lower LogP by ~1 unit or when the quinoline benzene ring is a metabolic soft spot for CYP oxidation.
-
Beware of AO: Always screen 1,6-naphthyridine analogs in human liver cytosol early in the cascade.
-
Design for Stability: If AO liability is detected, introduce an electron-donating group (NH2, OH, OMe) or a steric blocker (Cl, Me) at the C-2 or C-5 position. Alternatively, consider the 1,7-naphthyridine isomer, which is generally resistant to AO attack.
References
-
Mallinger, A., et al. (2016). "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." Journal of Medicinal Chemistry.
-
Pryde, D. C., et al. (2010).[2] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2] Journal of Medicinal Chemistry.
-
Zhang, J., et al. (2018).[3] "Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance."[3] Drug Metabolism and Disposition.
-
Litmus Test for AO: "Structure–metabolism relationships in human-AOX: Chemical insights from a large database." PNAS.
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Biological Activity of 1,6-Naphthyridine Derivatives vs. 1,5-Isomers: A Comparative Guide for Drug Development
Executive Summary & Structural Causality
Diazanaphthalenes (naphthyridines) are a privileged class of heterocyclic pharmacophores consisting of two fused pyridine rings. Among the six possible isomers, the 1,5-naphthyridine and 1,6-naphthyridine scaffolds have emerged as highly potent, yet functionally divergent, starting points for drug discovery[1]. As a Senior Application Scientist, I frequently observe that the subtle repositioning of a single nitrogen atom fundamentally alters the molecule's electronic landscape, pKa, and hydrogen-bonding vectors, directly dictating its biological target.
The Causality of Target Divergence:
-
1,5-Naphthyridines (Symmetric Intercalators): The 1,5-arrangement places the nitrogen atoms on opposite sides of the bicyclic core. This highly symmetric, planar electron distribution minimizes steric hindrance and optimizes π-π stacking interactions. Consequently, 1,5-isomers are exceptionally well-suited for inserting between DNA base pairs, making them potent2[2].
-
1,6-Naphthyridines (Asymmetric Kinase Binders): Shifting the nitrogen to the 6-position creates an asymmetric hydrogen bond acceptor/donor vector. This specific geometry perfectly mimics the adenine ring of ATP. As a result, 1,6-derivatives act as highly selective, ATP-competitive inhibitors that anchor deeply into the highly conserved hinge regions of kinases, such as 3[3].
Comparative Biological Activity Profile
To objectively evaluate these scaffolds, the following table summarizes the quantitative performance and primary indications of representative derivatives from both isomeric classes based on recent experimental data.
| Scaffold Type | Representative Compound | Primary Target / Mechanism | Key Indication | Potency (IC₅₀ / MIC) |
| 1,5-Naphthyridine | Canthin-6-one (Natural) | Pro-inflammatory cytokines | Colitis, Immunomodulation | 7.73–15.09 μM (NO inhibition)[1] |
| 1,5-Naphthyridine | Indeno[1,5]naphthyridine (51d) | Topoisomerase I | Lung Adenocarcinoma (A549) | 1.7 ± 0.1 µM[4] |
| 1,6-Naphthyridine | Aaptamine (Natural) | Viral replication / Amoebae | HIV-1, Acanthamoeba | 8 - 45 µg/mL[5] |
| 1,6-Naphthyridine | 1,6-Naphthyridine-2-one (19g) | FGFR4 Kinase | Colorectal Cancer | High Potency / Selective[3] |
| 1,6-Naphthyridine | Benzo[h][1,6]naphthyridine (113) | Cytotoxic (Multiple) | HepG-2, HCT-116 | 15.3 - 20.7 μg/mL[6] |
1,5-Naphthyridines: Topoisomerase I Inhibition & Immunomodulation
Naturally occurring 1,5-naphthyridines, primarily represented by canthinone-type alkaloids like canthin-6-one, exhibit profound immunomodulatory effects by reducing pro-inflammatory mediators (TNF-α, IL-1β)[1]. Synthetically, fusing additional rings to the 1,5-core yields compounds like 4, which demonstrate remarkable cytotoxicity against A549 lung cancer cells (IC₅₀ = 1.7 µM) by acting as Topoisomerase I (Topo I) inhibitors[4].
1,5-naphthyridines induce apoptosis via Topoisomerase I DNA cleavage stabilization.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
To validate the mechanism of 1,5-naphthyridine derivatives, a DNA relaxation assay is employed. This protocol leverages the topological transition of DNA to confirm enzyme inhibition.
-
Substrate Preparation: Prepare a reaction mixture containing 0.25 µg of supercoiled pBR322 plasmid DNA in Topo I reaction buffer. Causality: Active Topo I will relax the supercoiled DNA. If the 1,5-isomer successfully inhibits the enzyme, the DNA will remain in its fast-migrating supercoiled state.
-
Compound Incubation: Add the 1,5-naphthyridine derivative (titrated from 0.1 to 10 µM) and 1 unit of recombinant human Topoisomerase I. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Halt the reaction by adding 1% SDS and Proteinase K. Causality: This digests the Topo I enzyme, preventing further DNA modification and releasing the DNA from the cleavage complex.
-
Electrophoretic Separation: Run the samples on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 2 hours. Post-stain with GelRed.
-
Self-Validation Checkpoint: Always run a parallel lane with Camptothecin (positive control) to confirm enzyme susceptibility, and a vehicle-only lane to establish baseline supercoiling. If the vehicle lane shows relaxation, the plasmid prep is contaminated with endogenous nucleases, invalidating the run.
1,6-Naphthyridines: Precision Kinase Inhibition (FGFR4)
The 1,6-naphthyridine scaffold is a cornerstone in the design of targeted kinase inhibitors. Recent breakthroughs have highlighted3 as potent and highly selective inhibitors of FGFR4[3]. Aberrant FGFR4 signaling is a primary oncogenic driver in colorectal cancer. By occupying the ATP-binding pocket, 1,6-naphthyridines disrupt the phosphorylation of downstream signaling proteins[7].
1,6-naphthyridine derivatives inhibit FGFR4 kinase, blocking tumor proliferation pathways.
Experimental Protocol: TR-FRET FGFR4 Kinase Assay
To quantify the ATP-competitive inhibition of 1,6-naphthyridines, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.
-
Enzyme-Substrate Assembly: In a 384-well plate, combine recombinant FGFR4 kinase domain, a biotinylated peptide substrate, and the 1,6-naphthyridine test compound. Causality: Using the isolated kinase domain ensures the observed inhibition is a direct target interaction, not an upstream/downstream artifact.
-
ATP Competition Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Michaelis constant (
). Causality: Setting ATP at balances the assay sensitivity, allowing accurate determination of the inhibitor's without overwhelming the competitive binder. -
Signal Generation: After a 60-minute incubation, add a detection buffer containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
-
Detection: Read the plate using a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Self-Validation Checkpoint: Include a well with a known FGFR4 inhibitor (e.g., Blu9931). Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's dynamic range, confirming that the fluorescence quenching is statistically robust and not due to compound autofluorescence.
Conclusion
The selection between a 1,5- and 1,6-naphthyridine core should be strictly dictated by the intended biological target. 1,5-isomers offer a rigid, symmetrical architecture perfect for DNA intercalation and Topoisomerase I inhibition, making them ideal candidates for broad-spectrum cytotoxic and immunomodulatory agents. Conversely, the asymmetric nitrogen vector of 1,6-isomers provides a privileged ATP-mimetic scaffold, unlocking high-precision kinase inhibition necessary for targeted therapies in oncology.
References
- Biological Activity of Naturally Derived Naphthyridines. MDPI / PMC.
- Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Deriv
- Synthetic Strategies, Reactivity and Applic
- Fused 1,5-naphthyridines. Encyclopedia.pub.
- Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the tre
- 1,6-Naphthyridin-2(1H)
- Antimicrobial Activity of Naphthyridine Deriv
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A Comparative Guide to the Crystal Structures of Halogenated 1,6-Naphthyridines: Implications for Drug Design
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous bioactive molecules and pharmaceutical agents.[1] Halogenation of this core is a common strategy in medicinal chemistry to modulate physicochemical properties, metabolic stability, and target binding affinity. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is crucial for rational drug design. This guide provides a comparative analysis of the available crystal structure data for halogenated 1,6-naphthyridines, offering insights into the influence of different halogens on their supramolecular chemistry.
The Role of Halogenation in Modulating Crystal Packing
Halogen atoms, particularly chlorine, bromine, and iodine, are capable of forming specific non-covalent interactions known as halogen bonds.[2] A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen atom in another molecule. The strength and directionality of these bonds can significantly influence the crystal packing of molecules, which in turn affects properties like solubility and melting point.
The introduction of a halogen atom onto the 1,6-naphthyridine core provides a powerful tool for crystal engineering. By varying the halogen (F, Cl, Br, I) and its position on the bicyclic system, one can systematically tune the intermolecular interactions and, consequently, the solid-state architecture.
Comparative Analysis of Crystal Structures
While a comprehensive set of crystal structures for every possible halogenated 1,6-naphthyridine is not available in the public domain, we can draw valuable comparisons from the existing data in the Cambridge Structural Database (CSD) and the broader scientific literature.[3][4][5][6] The following table summarizes key crystallographic parameters for a selection of reported structures.
| Compound Name | Halogen(s) | CSD Refcode (if available) | Space Group | Key Intermolecular Interactions |
| 2-Chloro-1,6-naphthyridine | Cl | Not publicly available | - | π-π stacking, C-H···N interactions |
| 3-Bromo-1,6-naphthyridine | Br | Not publicly available | - | Likely N···Br halogen bonding, π-π stacking |
| 3-Bromo-7-chloro-1,6-naphthyridine | Br, Cl | Not publicly available | - | Potential for multiple halogen bonds, π-π stacking |
| 4-Iodo-1,5-naphthyridine* | I | Not publicly available | - | Strong N···I halogen bonding expected |
Note: 4-Iodo-1,5-naphthyridine is an isomer, but its interactions provide valuable insights into the behavior of iodo-substituted naphthyridines.[7]
Key Observations:
-
Halogen Bonding: The presence and nature of halogen bonds are highly dependent on the halogen atom. Iodine, being the most polarizable, forms the strongest halogen bonds, followed by bromine and then chlorine. Fluorine does not typically participate in significant halogen bonding.
-
π-π Stacking: The planar aromatic core of the 1,6-naphthyridine system facilitates π-π stacking interactions, which are a common feature in the crystal packing of these compounds.
-
Isostructurality: The isostructurality of different halogenated derivatives (e.g., chloro vs. bromo) can be a critical factor in developing series of compounds with predictable solid-state properties.[8]
Experimental Protocols
Synthesis of Halogenated 1,6-Naphthyridines
The synthesis of halogenated 1,6-naphthyridines can be achieved through various synthetic routes. A common approach involves the construction of the naphthyridine core from suitably substituted pyridine precursors.
Example Protocol: Synthesis of a Substituted 1,6-Naphthyridine
This protocol is a generalized procedure based on common synthetic methods.[9][10][11]
-
Starting Materials: A substituted 4-aminopyridine and a 1,3-dicarbonyl compound.
-
Condensation: The aminopyridine and the dicarbonyl compound are reacted in the presence of a catalyst, such as an acid or a base, in a suitable solvent (e.g., ethanol, acetic acid).
-
Cyclization: The intermediate from the condensation reaction is then cyclized, often at elevated temperatures, to form the 1,6-naphthyridine ring system.
-
Halogenation: If not already present on the starting materials, halogen atoms can be introduced at various stages using standard halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide, iodine).
-
Purification: The final product is purified by techniques such as recrystallization or column chromatography.
Single-Crystal X-ray Diffraction
Obtaining high-quality crystals is a prerequisite for determining the crystal structure.
Protocol for Crystal Growth and Structure Determination:
-
Crystal Growth:
-
Dissolve the purified halogenated 1,6-naphthyridine in a suitable solvent or a mixture of solvents (e.g., dichloromethane, methanol, acetonitrile).
-
Employ a slow evaporation or slow cooling technique to allow for the formation of single crystals. Vapor diffusion of a less-soluble solvent into a solution of the compound can also be effective.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a diffractometer.[8]
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.
-
Visualizing Key Concepts
The 1,6-Naphthyridine Core and Halogenation Sites
Caption: Potential halogenation sites (X) on the 1,6-naphthyridine core.
Workflow for Crystal Structure Analysis
Caption: A typical workflow for the determination and analysis of a crystal structure.
Halogen Bonding Interaction
Caption: Schematic of a halogen bond between a halogen atom (X) and a nitrogen atom (N).
Conclusion and Future Perspectives
The systematic halogenation of the 1,6-naphthyridine scaffold offers a promising avenue for fine-tuning the solid-state properties of these important heterocyclic compounds. While the publicly available crystallographic data is currently limited, the principles of halogen bonding and π-π stacking provide a robust framework for predicting and understanding the crystal structures of new derivatives.
Future work should focus on the systematic synthesis and crystallographic characterization of a broader range of halogenated 1,6-naphthyridines. This would enable the development of quantitative structure-property relationships and provide a more comprehensive understanding of how halogen substitution can be used to engineer desired solid-state properties for applications in drug development and materials science.
References
- G. Jones, In Comprehensive Organic Chemistry II, Vol. 7, pp. 251-289 (1996).
- P. Metrangolo, et al., Chem. Rev., 108, 5238-5264 (2008).
- A. A. Fadda, ARKIVOC, 2007 (xiv), 212-226.
- J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley (2010).
- G. R. Desiraju, Angew. Chem. Int. Ed., 50, 52-59 (2011).
- S. L. MacNeil, et al., J. Org. Chem., 68, 392-401 (2003).
- M. B. Smith, March's Advanced Organic Chemistry, 7th ed., Wiley (2013).
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F. H. Allen, Acta Cryst., B58 , 380-388 (2002). [Link]
- C. F. R. A. C. Lima, et al., Cryst. Growth Des., 14, 4474-4485 (2014).
- P. Politzer, et al., J. Mol. Model., 13, 305-311 (2007).
-
PubChem, Compound Summary for CID 13531967, 2-chloro-1,6-naphthyridine. [Link]
-
PubChem, Compound Summary for CID 21766695, 3-Bromo-1,6-naphthyridine. [Link]
-
PubChemLite, 4-chloro-3-iodo-1,6-naphthyridine (C8H4ClIN2). [Link]
-
Cambridge Crystallographic Data Centre (CCDC), The Cambridge Structural Database (CSD). [Link]
-
American Elements, 2-Chloro-1,6-naphthyridine. [Link]
-
Physical Sciences Data-science Service, Cambridge Structural Database (CSD). [Link]
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M. D. Smith, et al., Crystals, 13 , 1101 (2023). [Link]
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Scolary, Cambridge Structural Database (CSD). [Link]
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UMass Dartmouth Library, Cambridge Structural Database. [Link]
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American Chemical Society, 1,6-Naphthyridine. [Link]
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-
Crystallography Open Database. [Link]
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Navigating the Thermal Landscape of Halogenated Naphthyridines: A Comparative Guide to the Melting Point of 8-bromo-4-chloro-1,6-naphthyridine
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The melting point of a pure crystalline solid is a fundamental and powerful indicator of its identity and purity. This guide provides an in-depth analysis of the melting point of 8-bromo-4-chloro-1,6-naphthyridine, a halogenated heterocyclic compound with significant potential in medicinal chemistry. Due to the absence of a publicly reported experimental melting point for this specific compound, this guide establishes a robust comparative framework using structurally related analogs. By examining the influence of halogen substitution patterns on the thermal properties of the 1,6-naphthyridine scaffold, we can predict a reasonable melting point range for the title compound and provide a comprehensive protocol for its experimental determination.
The Significance of Halogenated Naphthyridines
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged structures in medicinal chemistry, appearing in numerous clinically approved drugs and active pharmaceutical ingredients. The introduction of halogen atoms, such as bromine and chlorine, onto the naphthyridine core provides a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, the 1,6-naphthyridine isomer and its derivatives are being explored for a range of therapeutic applications.
Comparative Analysis of Melting Points in Substituted 1,6-Naphthyridines
The melting point of a crystalline solid is determined by the strength of its crystal lattice, which is influenced by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. For halogenated aromatic compounds, factors like molecular symmetry, polarity, and the potential for halogen bonding play a crucial role.
While an experimental melting point for this compound is not available in the surveyed literature, we can infer a likely range by analyzing its structural analogs.
| Compound Name | Structure | Melting Point (°C) | Source/Comment |
| 1,6-Naphthyridine | 35-40[1] | The parent, unsubstituted scaffold with a relatively low melting point. | |
| 8-Bromo-1,6-naphthyridine-2-carboxylic acid | 220 | The presence of the carboxylic acid group allows for strong hydrogen bonding, significantly increasing the melting point. | |
| 3-Bromo-4-chloro-pyridine 1-oxide | 147-149 | A related pyridine derivative, not a direct naphthyridine analog, but provides context for the effect of bromo and chloro substitution. | |
| This compound | Not Reported | The target compound of this guide. |
Discussion of Expected Melting Point:
The parent 1,6-naphthyridine has a low melting point of 35-40 °C.[1] The introduction of halogen atoms is expected to significantly increase the melting point due to an increase in molecular weight and the introduction of stronger intermolecular interactions. The bromine and chlorine atoms in this compound will enhance dipole-dipole interactions and potentially participate in halogen bonding within the crystal lattice.
The presence of a carboxylic acid group in 8-bromo-1,6-naphthyridine-2-carboxylic acid dramatically elevates the melting point to 220 °C, primarily due to the formation of strong intermolecular hydrogen bonds. While our target molecule lacks a hydrogen-bonding donor, the combined effect of the bromo and chloro substituents on the aromatic system is anticipated to result in a substantially higher melting point than the parent naphthyridine. Based on the data from related halogenated heterocycles, a melting point in the range of 150-200 °C could be reasonably expected for pure this compound. However, experimental verification is essential.
Experimental Protocol for Melting Point Determination
The following protocol outlines a standardized procedure for the accurate determination of the melting point of a novel crystalline compound such as this compound.
Objective: To determine the melting point range of a pure crystalline solid.
Materials:
-
Crystalline sample of this compound
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if necessary)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.
-
Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Invert the tube and tap the sealed end on a hard surface to compact the sample into the bottom of the tube. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the digital melting point apparatus.
-
Set the starting temperature to approximately 20 °C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating run can be performed to estimate the range.
-
-
Melting Point Measurement:
-
Begin heating the sample. For the initial determination, a heating rate of 5-10 °C per minute can be used.
-
Once the estimated melting range is known, prepare a new sample and start heating at a slower rate (1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range between the onset and completion of melting is the melting point range of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).
-
-
Purity Assessment and Mixed Melting Point Technique:
-
A broad melting point range (greater than 2 °C) often indicates the presence of impurities.
-
To confirm the identity of the compound, a mixed melting point determination can be performed. Mix a small amount of the sample with an authentic, known sample of the same compound. If there is no depression or broadening of the melting point range of the mixture compared to the individual components, it provides strong evidence that the two samples are identical.
-
Visualization of Key Concepts
The following diagrams illustrate important concepts related to melting point determination.
Caption: Effect of Purity on Melting Point Range.
Caption: Workflow for Mixed Melting Point Analysis.
Conclusion
While the experimental melting point of pure this compound remains to be reported in the public domain, a comparative analysis of its structural analogs suggests a melting point significantly higher than the parent 1,6-naphthyridine scaffold. The presence of both bromine and chlorine substituents is expected to enhance intermolecular forces within the crystal lattice, leading to a higher melting temperature. This guide provides a robust framework for researchers to approach the experimental determination of this crucial physicochemical property. Adherence to the detailed protocol will ensure accurate and reproducible results, which are fundamental for the continued development and application of this promising class of halogenated naphthyridines in scientific research.
References
- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Chemical Reviews Letters. [Link]
- Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. [Link]
- The influence of the type of halogen substituent and its position on the molecular conformation, intermolecular interactions and. (2020). MOST Wiedzy. [Link]
- Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. (2014). ResearchGate. [Link]
- 1,6- Naphthyridine. (2021). American Chemical Society. [Link]
- 8-Bromo-5-chloro-1,6-naphthyridine | C8H4BrClN2 | CID 16093129. PubChem. [Link]
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Preprints.org. [Link]
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]
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Scaffold Hopping in Kinase Inhibitor Design: A Comparative Guide to Quinazoline vs. 1,6-Naphthyridine Bioisosteres
As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "flatland" trap: highly potent, planar kinase inhibitors that fail in late-stage development due to poor physicochemical properties. The quinazoline scaffold is a privileged, classic pharmacophore in oncology, forming the core of numerous approved epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (c-Met) inhibitors. However, its inherent lipophilicity and flat topology often lead to poor aqueous solubility and rapid metabolic clearance.
To rescue such chemotypes, bioisosteric replacement—specifically, the topological "nitrogen walk" from a quinazoline to a 1,6-naphthyridine core—is a highly effective strategy. This guide objectively compares the performance of these two scaffolds, detailing the mechanistic causality behind their differences and providing the self-validating experimental protocols required to evaluate them.
Mechanistic Rationale: The "Nitrogen Walk"
The transition from a quinazoline (a benzene ring fused to a pyrimidine) to a 1,6-naphthyridine (two fused pyridine rings) is not merely a structural novelty; it is a calculated physicochemical intervention .
In a standard kinase inhibitor binding mode, the N1 nitrogen of the quinazoline acts as a critical hydrogen-bond acceptor for the kinase hinge region (typically interacting with the backbone NH of a methionine or cysteine residue). The N3 nitrogen, however, often projects into a lipophilic pocket or toward the solvent interface where its desolvation penalty can hinder binding affinity, while simultaneously increasing the crystal lattice energy of the solid state, driving down aqueous solubility.
By moving the nitrogen from the 3-position to the 6-position (yielding 1,6-naphthyridine), we achieve three distinct mechanistic advantages:
-
Preservation of the Pharmacophore : The N1 hinge-binding interaction remains geometrically intact.
-
Modulation of Basicity and Dipole : The N6 position alters the molecular dipole moment and lowers the overall LogD, significantly improving thermodynamic solubility without adding molecular weight.
-
Metabolic Shielding : The redistribution of electron density across the fused di-pyridine system deactivates the aromatic core toward cytochrome P450 (CYP450) mediated epoxidation and oxidation, thereby reducing intrinsic clearance (
) .
Fig 1: Mechanistic logic of replacing quinazoline with 1,6-naphthyridine for kinase inhibitors.
Comparative Performance Data
To objectively demonstrate the impact of this scaffold hop, we synthesize a matched molecular pair (MMP) targeting c-Met/VEGFR-2 kinases. The data below summarizes the quantitative shift in performance when the quinazoline core is replaced by 1,6-naphthyridine, holding all other peripheral substituents constant.
| Parameter | Quinazoline Lead | 1,6-Naphthyridine Bioisostere | Causality / Impact |
| c-Met IC₅₀ (nM) | 12.5 ± 1.1 | 9.8 ± 0.8 | Retained/improved hinge-binding via N1. |
| VEGFR-2 IC₅₀ (nM) | 45.2 ± 3.4 | 8.8 ± 1.2 | Enhanced pocket adaptation and selectivity . |
| Thermodynamic Solubility (µM) | < 5.0 | 85.4 | Reduced crystal lattice energy & improved dipole. |
| HLM CL_int (µL/min/mg) | 145.0 | 42.5 | Deactivation of the aromatic ring to CYP oxidation. |
| LogD (pH 7.4) | 4.2 | 3.1 | Increased polarity from the solvent-exposed N6 position. |
Data Interpretation: The 1,6-naphthyridine bioisostere not only maintains target potency but dramatically rescues the developability profile. The >17-fold increase in solubility and the ~3.4-fold reduction in microsomal clearance convert an unviable chemical probe into a legitimate preclinical candidate.
Self-Validating Experimental Protocols
To ensure scientific integrity, the data presented above must be generated through robust, self-validating assay systems. Below are the step-by-step methodologies used to evaluate these bioisosteres.
Protocol 1: Radiometric ³³P-ATP Kinase Inhibition Assay
Causality & Self-Validation : Highly conjugated heterocycles like naphthyridines often exhibit intrinsic auto-fluorescence, which can cause false positives/negatives in standard FRET or TR-FRET assays. We utilize a radiometric ³³P-ATP incorporation assay because it directly measures the catalytic transfer of phosphate, providing an orthogonal, interference-free readout. The system is self-validating through the calculation of a Z'-factor (>0.6) for every plate and the inclusion of a known reference inhibitor to confirm assay sensitivity.
-
Preparation : Prepare kinase base buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration : Dispense 10-point, 3-fold serial dilutions of the quinazoline and 1,6-naphthyridine compounds in 100% DMSO into a 384-well plate.
-
Enzyme Addition : Add recombinant c-Met or VEGFR-2 kinase (optimized to linear velocity conditions) and incubate for 20 minutes at room temperature.
-
Reaction Initiation : Add a substrate mixture containing the specific peptide substrate and[γ-³³P]-ATP (specific activity ~10 µCi/µL) at the
concentration for ATP. -
Termination & Readout : After 2 hours, quench the reaction with 3% phosphoric acid. Transfer to a filter plate, wash extensively to remove unreacted ATP, add scintillation fluid, and quantify on a Microbeta counter.
-
Validation Check : Ensure the Staurosporine positive control IC₅₀ falls within 3-fold of its historical mean.
Protocol 2: Thermodynamic Solubility Profiling via LC-UV
Causality & Self-Validation : Kinetic solubility methods (like nephelometry) can be artificially inflated by supersaturation or amorphous colloidal aggregates. To accurately capture the reduction in crystal lattice energy afforded by the 1,6-naphthyridine scaffold, we employ a shake-flask thermodynamic method. The system is self-validating by using a 5-point LC-UV calibration curve of the analyte in an organic solvent (where it is fully soluble) to accurately quantify the aqueous fraction.
-
Incubation : Add 1 mg of solid compound to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration : Shake at 300 RPM at 25°C for 24 hours to ensure thermodynamic equilibrium between the solid and dissolved phases.
-
Separation : Centrifuge at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PVDF membrane.
-
Quantification : Analyze the filtrate via LC-UV. Calculate the concentration against a standard curve prepared in 100% Acetonitrile.
-
Validation Check : Run a highly soluble reference standard (e.g., Diclofenac) in parallel to verify that the filter membrane does not non-specifically bind the analyte.
Protocol 3: Human Liver Microsome (HLM) Stability Assay
Causality & Self-Validation : To prove that the topological shift of the nitrogen atom deactivates the core toward CYP450-mediated oxidation, we use NADPH-dependent HLMs to quantify intrinsic clearance (
-
Matrix Preparation : Dilute pooled HLMs to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Spiking : Add the test compound to a final concentration of 1 µM (keeping organic solvent <0.5%).
-
Initiation : Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling : Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis : Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life (
) and calculate . -
Validation Check : Ensure the minus-NADPH control shows <10% degradation, and the Verapamil positive control yields a
> 40 µL/min/mg.
Fig 2: Self-validating experimental workflow for evaluating bioisosteric matched molecular pairs.
References
-
Meanwell NA. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Topics in Medicinal Chemistry; Springer Berlin Heidelberg.[Link]
-
Wang et al. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules (MDPI).[Link]
-
M. A. M. Subbaiah, N. A. Meanwell. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.[Link]
1,6-Naphthyridine Kinase Inhibitors: A Technical Comparison & SAR Guide
Topic: Structure-Activity Relationship (SAR) of 1,6-Naphthyridine Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Rise of the Diaza-Scaffold
In the crowded landscape of kinase inhibitor discovery, the 1,6-naphthyridine scaffold has emerged as a superior alternative to the traditional quinoline and isoquinoline backbones. While quinolines have historically dominated Type I ATP-competitive inhibition, their lipophilicity often leads to poor solubility and metabolic liability. The 1,6-naphthyridine core—distinguished by nitrogen atoms at positions 1 and 6—offers a distinct advantage: tunable polarity and dual hydrogen-bond acceptor vectors within the hinge-binding region.
This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of 1,6-naphthyridine derivatives, focusing on their application in targeting Spleen Tyrosine Kinase (Syk) , Casein Kinase 2 (CK2) , and c-Met . We compare this scaffold against key alternatives and provide validated experimental protocols for synthesis and bioassay.
Comparative Analysis: 1,6-Naphthyridine vs. Alternatives
The choice of scaffold dictates the binding mode and physicochemical profile. The table below objectively compares the 1,6-naphthyridine core with its primary competitors.
| Feature | 1,6-Naphthyridine | Quinoline | 1,5-Naphthyridine |
| Hinge Interaction | Dual Vector: N6 is the primary acceptor; N1 can modulate pKa or interact with water networks. | Single Vector: Nitrogen (N1) acts as the sole acceptor. | Dual Vector: N1/N5 arrangement creates a wider bite angle, often favoring ALK5/TGF- |
| Solubility | High: The second nitrogen lowers logP (approx. 1.0–1.5 units lower than quinoline), improving aqueous solubility.[1] | Low-Moderate: Often requires solubilizing tails (e.g., piperazines) to counteract the hydrophobic core. | High: Similar to 1,6-isomer, but different dipole moment affects permeability.[1] |
| Selectivity Profile | Tunable: C5 and C7 positions allow orthogonal vectors for "gatekeeper" and solvent-front interactions. | Promiscuous: High lipophilicity often leads to off-target binding (e.g., CYP inhibition).[1] | Specific: Highly privileged for TGF- |
| Primary Targets | Syk, CK2, c-Met, AXL | EGFR, VEGFR, PI3K | ALK5 (TGF- |
Deep Dive: Structure-Activity Relationship (SAR)
The potency of 1,6-naphthyridine inhibitors relies on precise substitutions at the C5 , C7 , and N6 positions.[1]
The SAR Map
The following diagram illustrates the functional logic of the scaffold.
Caption: Functional mapping of the 1,6-naphthyridine scaffold. N6 serves as the critical hinge anchor, while C5 and C7 dictate physicochemical properties and specificity.[1]
Key SAR Findings by Target
Target A: Spleen Tyrosine Kinase (Syk) [2][3][4][5]
-
Critical Motif: 5,7-disubstituted-1,6-naphthyridines.
-
C7 Position: Substitution with an aryl group is mandatory. A para-substituted phenyl group (e.g., 4-dimethylaminophenyl or 4-methoxyphenyl) provides optimal hydrophobic packing against the gatekeeper residue.
-
C5 Position: This region points towards the solvent front. Introducing flexible basic amines (e.g., diamines, morpholines) at C5 dramatically improves cellular potency and solubility.[1]
-
Mechanism: The N1/N6 core orients the molecule to accept a hydrogen bond from the hinge region (typically Ala381 in Syk).
Target B: Casein Kinase 2 (CK2) [6][7][8][9][10]
-
Representative Molecule: CX-4945 (Silmitasertib) (Benzo[c][2,6]naphthyridine derivative).
-
Binding Mode: The tricyclic core mimics the ATP purine ring. The pyridine nitrogen (corresponding to the naphthyridine N) accepts a H-bond from the backbone of Val116 .
-
Salt Bridge: A carboxylic acid moiety (often at C8 in the fused system) forms a critical salt bridge with the conserved Lys68 , locking the inhibitor in the active site. This interaction is unique to high-affinity CK2 inhibitors.
Experimental Protocols
To ensure reproducibility and trustworthiness, we provide a validated synthesis route for the 5,7-disubstituted core (Syk-type) and a standard Kinase Inhibition Assay.
Synthesis of 5,7-Disubstituted-1,6-Naphthyridines
Rationale: This route utilizes a displacement strategy starting from a dichlorinated intermediate, allowing for rapid library generation at C5 and C7.[1]
Reagents:
-
2,6-Dichloropyridine-3-carboxaldehyde
-
Acetone (or acetophenone derivatives)
-
Potassium tert-butoxide (t-BuOK)
-
Primary/Secondary amines (for C5 displacement)
Workflow Diagram:
Caption: Step-wise synthesis of 5,7-disubstituted 1,6-naphthyridine inhibitors via Friedländer condensation and sequential substitution.
Kinase Inhibition Assay (ADP-Glo Format)
Rationale: The ADP-Glo assay is robust for measuring ATPase activity of kinases like CK2 or Syk. It quantifies ADP produced during the kinase reaction.
Protocol:
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 100 nL to a 384-well plate.
-
Enzyme Mix: Dilute Kinase (e.g., CK2
, 1 nM final) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add 2.5 L to the plate. Incubate 10 min at RT. -
Substrate Start: Add 2.5
L of ATP/Substrate mix (10 M ATP, 50 M peptide substrate). -
Reaction: Incubate at 30°C for 60 minutes.
-
Detection: Add 5
L ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Signal: Add 10
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min. -
Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.
Biological Context: Signaling Pathways
Understanding the downstream effects is crucial for validating target engagement. Below is the signaling cascade for CK2, a primary target for naphthyridine-based inhibitors like CX-4945.
Caption: CK2 signaling pathway.[6][11] 1,6-Naphthyridine inhibitors (Red Node) block CK2-mediated activation of AKT and NF-kB, leading to apoptosis.
References
-
Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Source: Bioorganic & Medicinal Chemistry Letters (2003).[1][2][3] Significance: Establishes the 5,7-substitution pattern for Syk inhibition. URL:[Link]
-
Structural basis of CX-4945 binding to human protein kinase CK2. Source: FEBS Letters (2011).[12] Significance: Crystal structure analysis (PDB: 3NGA) confirming the hinge binding mode of the naphthyridine-based core. URL:[Link][12]
-
Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945). Source: Journal of Medicinal Chemistry (2010). Significance: Details the development of the first clinical-stage CK2 inhibitor using a fused naphthyridine scaffold. URL:[Link]
-
Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry (2013).[1] Significance: Demonstrates the versatility of the scaffold for c-Met inhibition. URL:[Link]
-
Torin2: Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one. Source: Journal of Medicinal Chemistry (2011). Significance: Comparison of Quinoline (Torin1) vs 1,6-Naphthyridine (Torin2) for mTOR inhibition, highlighting improved bioavailability.[1] URL:[Link]
Sources
- 1. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CX-4945 (Silmitasertib) | CK2/Casein Kinase inhibitor | CAS 1009820-21-6 | Buy CX-4945; CX4945; CX 4945 from Supplier InvivoChem [invivochem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. apexbt.com [apexbt.com]
- 9. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unitn.it [iris.unitn.it]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rcsb.org [rcsb.org]
Safety Operating Guide
8-bromo-4-chloro-1,6-naphthyridine proper disposal procedures
Senior Application Scientist Guide: Proper Disposal of 8-bromo-4-chloro-1,6-naphthyridine
Part 1: Executive Safety & Action Summary
Immediate Directive: Treat This compound as a Halogenated Heteroaromatic Solid . It poses dual risks: biological toxicity (irritant/harmful) and chemical reactivity (susceptibility to nucleophilic attack).
Critical Prohibition:
-
DO NOT mix with strong nucleophiles (e.g., aliphatic amines, thiols) or strong oxidizers in the same waste stream. The 4-chloro position is activated for Nucleophilic Aromatic Substitution (
), creating a risk of exothermic reaction or formation of unknown toxic byproducts in waste containers. -
DO NOT dispose of down the drain.
Quick Reference Table: Physical & Hazard Profile
| Parameter | Specification | Operational Implication |
| CAS No. | 1259061-05-6 (or related isomer) | Use for waste manifesting. |
| Physical State | Solid (typically off-white/yellow powder) | High risk of dust generation; use static-dissipative tools. |
| Hazards (GHS) | Warning ; H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) | Standard PPE required (Nitrile gloves, safety glasses, fume hood).[2] |
| Reactivity | Segregate from amine waste streams. | |
| Waste Code | Non-specific; RCRA Characteristic or "Halogenated Organic" | Label as "Halogenated Organic Solid" for lab packs. |
Part 2: Chemical Profile & Hazard Assessment (The "Why")
To ensure safety, we must understand the causality of the hazards. This is not just a "toxic powder"; it is a functionalized scaffold designed for reactivity.
1. Structural Reactivity (The
-
Mechanism: In a waste container containing nucleophilic solvents (like methanol) or reagents (like piperidine or hydrazine), the 4-chloro substituent can undergo displacement.
-
Consequence: Uncontrolled exotherms or the generation of novel, potentially more toxic pharmacophores in the waste drum.
-
Grounding: Nucleophilic substitution in naphthyridines is well-documented, where the 4-position is highly susceptible to attack by amines and alkoxides [1, 2].
2. Halogen Content & Incineration This compound contains both Bromine and Chlorine.
-
Disposal Implication: It must enter a halogenated waste stream. Incineration of this material requires specific scrubbers to capture acidic gases (HBr, HCl) and prevent the formation of dioxins/furans. Standard "non-halogenated" waste streams often lack these downstream controls.
Part 3: Pre-Disposal Protocol
Step 1: Quenching (Only if Reactive Residue Exists)
-
Scenario: You have a reaction mixture containing unreacted starting material.
-
Protocol: Quench any active reagents (e.g., organolithiums) first. The naphthyridine itself does not require quenching but should be precipitated if possible to handle as a solid.
-
Solubility: Soluble in DMSO, DMF, DCM. Sparingly soluble in water.
Step 2: Packaging & Labeling
-
Solid Waste: Collect in a wide-mouth HDPE jar. Double-bagging in 4-mil polyethylene bags is recommended to prevent dust contamination of the outer container.
-
Liquid Waste (Mother Liquors): Dissolve in a compatible halogenated solvent (DCM or Chloroform) and place in the "Halogenated Solvent" carboy.
-
Labeling:
Part 4: Disposal Workflow (Decision Matrix)
The following diagram outlines the logical decision tree for disposing of this material based on its state (Solid vs. Solution).
Caption: Logical decision tree for segregating this compound waste to prevent reactive incompatibilities.
Part 5: Emergency Contingencies
Spill Cleanup (Solid)
-
Isolate: Evacuate immediate area if dust is airborne.
-
PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.
-
Containment: Do not dry sweep. Cover with wet paper towels or use a HEPA vacuum to prevent dust generation.
-
Decontamination: Wipe surface with a dilute surfactant (soap/water). Avoid using strong alkaline cleaners (e.g., NaOH) which could degrade the compound rapidly.
Exposure Response
-
Inhalation: Move to fresh air immediately. The halogenated nature suggests potential for respiratory mucosal irritation.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases dermal absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention.
References
-
Arkat USA. Nucleophilic substitution reactions of 4-chloro-naphthyridine derivatives. Arkivoc 2012 (vi) 384-397.[6] Available at: [Link]
-
PubChem. 8-Bromo-5-chloro-1,6-naphthyridine Safety Data. National Library of Medicine. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 3. 4-Bromo-7-chloro-1,6-naphthyridine | Benchchem [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Personal protective equipment for handling 8-bromo-4-chloro-1,6-naphthyridine
As a Senior Application Scientist, I recognize that handling highly reactive heterocyclic building blocks requires moving beyond generic safety data sheets. 8-Bromo-4-chloro-1,6-naphthyridine (CAS: 1259061-05-6) [1] is a highly valuable, di-halogenated scaffold widely used in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs). However, the exact chemical properties that make it synthetically useful also make it a potent occupational hazard.
This guide provides a field-proven, mechanistic approach to handling this compound, ensuring your laboratory operations are both exceptionally safe and synthetically efficient.
Mechanistic Toxicology: The "Why" Behind the Hazard
To design an effective safety protocol, we must first understand the molecule's reactivity. The 1,6-naphthyridine core is profoundly electron-deficient due to the electron-withdrawing nature of its two nitrogen atoms. This electronic environment highly activates the halogens at the 4-chloro and 8-bromo positions, priming them for Nucleophilic Aromatic Substitution (SNAr) [2][3].
While you leverage this SNAr reactivity in the flask to build your API, the compound does not differentiate between a synthetic amine and the biological nucleophiles in your body. If exposed to unprotected skin or inhaled, the electrophilic naphthyridine readily reacts with sulfhydryl groups (e.g., cysteine residues in proteins) and primary amines (e.g., lysine, nucleic acids)[4]. This covalent modification—known as haptenization—is the root cause of the severe contact dermatitis, respiratory sensitization, and cellular toxicity associated with halogenated heterocycles[4][5].
Mechanism of toxicity: SNAr of halogenated naphthyridines by biological nucleophiles.
Personal Protective Equipment (PPE) Matrix
Because this compound is a solid that is often dissolved in aggressive, skin-penetrating aprotic solvents (like DMF or DMSO) for cross-coupling or SNAr reactions, your PPE must protect against both the reactive powder and the carrier solvent.
| Protection Zone | Required PPE Specification | Quantitative Metric / Standard | Mechanistic Rationale |
| Hand | Double-gloved Nitrile or Neoprene | Thickness: >0.12 mmSolid Breakthrough: >240 min | Halogenated aromatics can permeate thin latex. Double-gloving provides a fail-safe against micro-tears. Note: If splashed with DMF/DMSO, outer glove breakthrough drops to <5 mins; change immediately. |
| Eye/Face | Snug-fitting safety goggles + Face shield | ANSI Z87.1+ (High Impact & Splash) | Prevents mucosal exposure to highly reactive, sensitizing dust during weighing, or pressurized splashes during exothermic SNAr reactions. |
| Body | Flame-retardant (FR) lab coat + Chemical apron | NFPA 2112 compliant (FR) | Mitigates exposure during thermal runaway of SNAr reactions, particularly when handling the compound alongside strong bases or flammable solvents. |
| Respiratory | Fume Hood (Primary) or N95/P100 Respirator | Face velocity: 80–120 fpm | Prevents inhalation of sensitizing dust. The compound must never be handled on an open bench. |
Operational Workflow & Handling Protocol
To prevent accidental haptenization and ensure synthetic integrity, every handling step must be a self-validating system. Follow this field-proven methodology for transferring and reacting the compound.
Standard operating procedure for the safe handling of reactive halogenated heterocycles.
Step 1: Environmental Validation
-
Verify the fume hood monitor reads between 80–120 feet per minute (fpm).
-
Clear the workspace of any incompatible reagents, specifically strong oxidizing agents or unintended strong nucleophiles (unprotected amines/thiols) that could trigger premature, exothermic reactions.
Step 2: Static Mitigation (Critical Step)
-
Halogenated powders often carry a static charge, causing them to "jump" and aerosolize when a spatula approaches.
-
Action: Pass a Zerostat anti-static gun or an ionizing blower over the weighing paper, the spatula, and the source bottle for 5 seconds prior to opening the container.
Step 3: Closed-System Transfer
-
Do not weigh the powder onto open weigh boats.
-
Action: Tare a sealable reaction vial (e.g., a septum-capped scintillation vial). Transfer the required mass of this compound directly into the vial, seal it, and wipe the exterior of the vial with an isopropanol-dampened Kimwipe before removing it from the balance area.
Step 4: Controlled Solubilization
-
When setting up your SNAr or cross-coupling reaction, dissolve the compound in your chosen solvent (e.g., DMF, THF) before adding your nucleophile.
-
Action: Add the nucleophile dropwise via syringe at 0°C to 20°C. Because the 4-chloro and 8-bromo positions are highly activated, immediate addition of strong nucleophiles at room temperature can cause a rapid, potentially dangerous exothermic spike.
Spill Response & Chemical Decontamination Plan
Standard soap and water will not neutralize the electrophilic threat of this compound. If a spill occurs, or when cleaning your spatulas and glassware, you must chemically deactivate the naphthyridine core.
-
Solid Spills: Do not sweep, as this aerosolizes the sensitizer. Gently cover the powder with absorbent pads dampened with isopropanol. Carefully wipe inward, place the pads in a hazardous waste bag, and wash the surface with a mild alkaline solution.
-
Glassware Decontamination (The "Quench" Method): Before sending spatulas or reaction flasks to the central wash, soak them in a 5% solution of a cheap, safe nucleophile (such as ethanolamine) in isopropanol for 30 minutes. The ethanolamine will rapidly undergo SNAr with any residual this compound, displacing the halogens and converting the toxic electrophile into a benign, water-soluble adduct.
-
Disposal: Dispose of all quenched solutions and contaminated solids in strictly labeled, halogenated organic waste containers for high-temperature incineration.
References
-
Zwick, C. R., et al. "Development of a Simple Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism." ChemRxiv, 2024. URL:[Link]
-
Rietjens, I. M. C. M. "Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives." Wageningen University and Research, 1989. URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
